molecular formula C7H7NOS B1642991 4-(Methylthio)nicotinaldehyde

4-(Methylthio)nicotinaldehyde

Cat. No.: B1642991
M. Wt: 153.2 g/mol
InChI Key: HBOKKMVLNKZRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)nicotinaldehyde is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylthio)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylthio)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

IUPAC Name

4-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3

InChI Key

HBOKKMVLNKZRBT-UHFFFAOYSA-N

SMILES

CSC1=C(C=NC=C1)C=O

Canonical SMILES

CSC1=C(C=NC=C1)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Methylthio)nicotinaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a precursor for a range of biologically active molecules. This guide provides a comprehensive overview of its synthesis, tailored for researchers, chemists, and professionals in drug development. We delve into the strategic chemical principles, focusing on the prevalent and efficient method of nucleophilic aromatic substitution (SNAr). The document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The aim is to furnish scientists with the necessary expertise to confidently and successfully synthesize this valuable compound.

Introduction and Strategic Importance

Heterocyclic compounds containing sulfur and nitrogen are cornerstones of medicinal chemistry, frequently appearing in the structures of approved drugs.[1] 4-(Methylthio)nicotinaldehyde, also known as 4-(methylsulfanyl)pyridine-3-carbaldehyde, is a substituted pyridine derivative whose structural motifs are of significant interest in drug discovery. The methylthio (-SCH₃) group at the 4-position and the aldehyde (-CHO) at the 3-position offer two distinct points for chemical modification, making it a versatile scaffold for building molecular complexity and exploring structure-activity relationships (SAR). Its derivatives have been investigated for a variety of therapeutic applications, leveraging the unique electronic and steric properties imparted by the sulfur-containing substituent.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 4-(Methylthio)nicotinaldehyde points to a key carbon-sulfur (C-S) bond formation. The most direct approach involves disconnecting this bond, leading to a pyridine ring activated for nucleophilic attack and a methylthiolate nucleophile.

This retrosynthetic pathway suggests a forward synthesis commencing with a 4-halonicotinaldehyde, such as 4-chloro- or 4-fluoronicotinaldehyde, and reacting it with a source of the methylthiolate anion (CH₃S⁻). This strategy is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr) .

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is further enhanced by the electron-withdrawing nature of the aldehyde group at the 3-position. The halogen at the 4-position serves as a good leaving group, making this position susceptible to substitution by a potent nucleophile like sodium thiomethoxide (CH₃SNa).[2][3]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(Methylthio)nicotinaldehyde from a 4-halonicotinaldehyde precursor proceeds via a well-established two-step SNAr mechanism.[4]

  • Nucleophilic Attack: The reaction is initiated by the attack of the highly nucleophilic thiomethoxide anion at the carbon atom bearing the halogen (the ipso-carbon).[2] This step is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4] In this complex, the aromaticity of the pyridine ring is temporarily disrupted, and the carbon at the reaction site becomes sp³-hybridized.

  • Rearomatization and Leaving Group Departure: The unstable Meisenheimer complex rapidly collapses. Aromaticty is restored by the expulsion of the halide ion (e.g., Cl⁻), which is a stable leaving group. This second step is fast and results in the formation of the final thioether product.

The presence of the electron-withdrawing aldehyde group is crucial as it helps to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3]

Detailed Experimental Protocol

This section provides a robust, field-proven protocol for the synthesis of 4-(Methylthio)nicotinaldehyde. The procedure is based on the nucleophilic aromatic substitution of 4-chloronicotinaldehyde with sodium thiomethoxide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key PropertiesSupplier Example
4-ChloronicotinaldehydeC₆H₄ClNO141.56Light sensitive solidSigma-Aldrich
Sodium ThiomethoxideCH₃SNa70.08Hygroscopic, noxious odorSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, high boiling pointMajor chemical supplier
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS gradeMajor chemical supplier
HexanesC₆H₁₄86.18ACS gradeMajor chemical supplier
Brine (Saturated NaCl)NaCl(aq)--Lab prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularMajor chemical supplier
Step-by-Step Synthesis Workflow

The following workflow diagram illustrates the key stages of the synthesis, from reaction setup to product isolation.

G Experimental Workflow for 4-(Methylthio)nicotinaldehyde Synthesis cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Extraction cluster_3 Purification & Isolation start Dissolve 4-Chloronicotinaldehyde in anhydrous DMF reagent Add Sodium Thiomethoxide portion-wise at 0°C start->reagent Under N₂ atmosphere react Warm to Room Temperature and stir for 2-4 hours reagent->react Reaction monitor Monitor by TLC (e.g., 30% EtOAc/Hexanes) react->monitor quench Quench with Water monitor->quench Completion extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layers with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter and concentrate in vacuo dry->filter Isolation purify Purify by Flash Chromatography filter->purify end Isolate pure product as a solid/oil purify->end

Caption: High-level workflow for the synthesis of 4-(Methylthio)nicotinaldehyde.

Detailed Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloronicotinaldehyde (1.0 eq). Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of substrate).

  • Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Addition: Cautiously add sodium thiomethoxide (1.1 to 1.2 eq) portion-wise to the stirred solution.[5] The addition is exothermic and may cause the solution to change color.

    • Causality Note: Using a slight excess of the nucleophile ensures complete consumption of the starting material. Adding it at 0°C helps to control the initial exotherm and minimize potential side reactions. DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the nucleophile (CH₃S⁻) highly reactive.[2]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

    • Causality Note: The water washes remove the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 4-(Methylthio)nicotinaldehyde as the final product.

Characterization and Validation

The identity and purity of the synthesized 4-(Methylthio)nicotinaldehyde must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the pyridine ring protons, and the methylthio group protons (singlet, ~2.5 ppm).

    • ¹³C NMR will confirm the presence of the carbonyl carbon (~190 ppm), the carbons of the pyridine ring, and the methyl carbon of the thioether.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1700 cm⁻¹.[6]

Safety and Handling Considerations

  • Sodium Thiomethoxide: This reagent is corrosive, hygroscopic, and has a highly noxious and persistent odor. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Upon contact with water or acid, it releases flammable and toxic methanethiol gas.

  • Solvents: DMF is a reproductive toxin and should be handled with care. Ethyl acetate and hexanes are flammable.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with the hygroscopic sodium thiomethoxide.

Conclusion

The synthesis of 4-(Methylthio)nicotinaldehyde is most reliably achieved through a nucleophilic aromatic substitution reaction. This method is efficient, scalable, and relies on well-understood chemical principles. By starting with 4-chloronicotinaldehyde and utilizing sodium thiomethoxide as the nucleophile in a polar aprotic solvent like DMF, researchers can obtain this valuable building block in good yield. Careful execution of the experimental protocol and adherence to safety guidelines are paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical steps necessary for drug development professionals to incorporate this key intermediate into their synthetic programs.

References

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  • National Center for Biotechnology Information. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. PubMed Central. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 4-(Methylthio)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylthio)nicotinaldehyde is a trifunctional heterocyclic compound of significant interest to the medicinal chemistry community. Possessing a pyridine core, a reactive aldehyde group, and a tunable methylthio moiety, it serves as a versatile scaffold for the synthesis of diverse molecular libraries. The pyridine ring is a well-established "privileged structure" in drug discovery, known for its ability to form key interactions with a wide range of biological targets.[1][2] The aldehyde function provides a synthetic handle for elaboration into numerous other functional groups, while the methylthio group allows for modulation of physicochemical properties and offers a potential metabolic site. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and strategic applications of 4-(Methylthio)nicotinaldehyde as a valuable building block in modern drug discovery programs.

Introduction: The Strategic Value of a Trifunctional Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs spanning therapeutic areas from cardiovascular disease to oncology.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring can engage in π-stacking and other non-covalent interactions within protein binding sites.[2]

4-(Methylthio)nicotinaldehyde, also known as 4-(methylsulfanyl)pyridine-3-carbaldehyde, capitalizes on this privileged scaffold by incorporating two strategically important functional groups.

  • The Aldehyde at C3: This electrophilic group is a gateway for a vast array of chemical transformations, most notably reductive amination, to generate secondary and tertiary amines—a common motif in bioactive molecules. It can also participate in Wittig reactions, condensations, and oxidations, enabling rapid diversification of the core structure.

  • The Methylthio Group at C4: Positioned para to the ring nitrogen, the -SCH₃ group significantly influences the electronic character of the pyridine ring. It is less electron-withdrawing than a chloro group and can modulate properties such as lipophilicity (LogP) and metabolic stability. Furthermore, the sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone, which dramatically alters the electronic and steric profile, a strategy often employed in lead optimization to fine-tune activity and pharmacokinetic properties.

This unique combination of features makes 4-(Methylthio)nicotinaldehyde a high-value intermediate for constructing novel chemical entities aimed at complex biological targets.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogues like nicotinaldehyde and 4-(methylthio)benzaldehyde.[3][4]

Core Chemical Properties
PropertyValue / DescriptionSource / Rationale
IUPAC Name 4-(Methylsulfanyl)pyridine-3-carbaldehydeIUPAC Nomenclature
Molecular Formula C₇H₇NOS---
Molecular Weight 153.20 g/mol ---
CAS Number 180168-61-4Vendor Information
Appearance Expected to be a pale yellow to brown solid or oilAnalogy to similar compounds
Solubility Soluble in organic solvents (DCM, MeOH, DMSO)General organic compound properties
Predicted LogP ~1.5 - 2.0Computational prediction
Predicted Spectroscopic Signature

A robust understanding of the expected spectroscopic data is critical for reaction monitoring and structural confirmation.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is predicted to be highly characteristic.

    • Aldehyde Proton (CHO): A singlet is expected in the downfield region of δ 9.8-10.2 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[5]

    • Pyridine Protons: Three distinct signals for the aromatic protons on the pyridine ring. H2 (adjacent to N, ortho to CHO) and H6 (meta to CHO) will likely appear as doublets or singlets around δ 8.5-9.0 ppm . H5 (ortho to -SCH₃) will be a doublet at a more upfield position, likely δ 7.2-7.5 ppm .

    • Methyl Protons (SCH₃): A sharp singlet integrating to three protons is expected around δ 2.5-2.7 ppm .[4]

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal in the far downfield region, δ 190-195 ppm .

    • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm ). The carbon bearing the methylthio group (C4) will be significantly influenced by the sulfur atom.

    • Methyl Carbon (SCH₃): An upfield signal around δ 15-20 ppm .

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700-1715 cm⁻¹ .

    • Aromatic C=C and C=N stretching vibrations will appear in the 1550-1600 cm⁻¹ region.

    • C-H stretching from the aromatic ring and methyl group will be observed around 2800-3100 cm⁻¹ .

  • MS (Mass Spectrometry):

    • The molecular ion peak [M]⁺ would be observed at m/z = 153.

    • Common fragmentation patterns would include the loss of the aldehyde group ([M-29]⁺, loss of CHO) and potentially the methylthio group.

Synthesis and Key Chemical Transformations

The strategic value of 4-(Methylthio)nicotinaldehyde is rooted in its accessible synthesis and the predictable reactivity of its functional groups.

Recommended Synthetic Pathway

The most direct and industrially scalable synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the aldehyde group, makes the C4 position highly susceptible to nucleophilic attack.

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Product SM 4-Chloronicotinaldehyde Reagent Sodium Thiomethoxide (NaSMe) SM->Reagent SₙAr Reaction Solvent Solvent: DMF or DMSO Temp: RT to 60 °C Product 4-(Methylthio)nicotinaldehyde Solvent->Product

Caption: Synthetic workflow for 4-(Methylthio)nicotinaldehyde.

Causality Behind Experimental Choices:

  • Starting Material: 4-Chloronicotinaldehyde is commercially available. The chloro group is a good leaving group, and its position is activated for SₙAr by both the ring nitrogen and the C3-aldehyde.

  • Nucleophile: Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile, readily displacing the chloride.[6] It is either purchased or prepared in situ from methanethiol and a strong base.

  • Solvent: A polar aprotic solvent like DMF or DMSO is essential. These solvents effectively solvate the sodium cation but poorly solvate the thiomethoxide anion, thereby maximizing its nucleophilicity and accelerating the reaction rate.

A detailed experimental protocol for this synthesis is provided in Section 5.1.

Key Chemical Transformations

The true utility of this scaffold lies in its capacity for diversification.

G cluster_aldehyde Aldehyde Reactions cluster_sulfur Sulfur Oxidation Core 4-(Methylthio)nicotinaldehyde ReductiveAmination Substituted Amines (R-NH₂ / NaBH(OAc)₃) Core->ReductiveAmination Oxidation Carboxylic Acid (KMnO₄ or Ag₂O) Core->Oxidation Wittig Alkenes (Ph₃P=CHR) Core->Wittig Sulfoxide Sulfoxide (m-CPBA, 1 eq.) Core->Sulfoxide Sulfone Sulfone (m-CPBA, 2 eq.) Sulfoxide->Sulfone Further Oxidation

Caption: Key reaction pathways from the core scaffold.

  • Reductive Amination: This is arguably the most powerful transformation for drug discovery. Reacting the aldehyde with a primary or secondary amine followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse array of substituted aminomethylpyridines. This allows for the systematic exploration of chemical space around the core scaffold.

  • Sulfur Oxidation: Stepwise oxidation of the methylthio group to the methylsulfinyl (sulfoxide) and then to the methylsulfonyl (sulfone) group provides a critical tool for lead optimization. This modification drastically increases polarity and hydrogen bonding potential, which can be used to improve solubility, alter metabolic profiles, and target different interactions within a binding pocket.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(methylthio)nicotinaldehyde scaffold is a strategic entry point for programs targeting various enzyme classes and receptors.

Scaffold for Kinase and Enzyme Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that orients functional groups toward the ATP binding site.[7] The aminomethylpyridine derivatives accessible from 4-(methylthio)nicotinaldehyde are ideal for probing these interactions.

Target ClassRationale for Scaffold UseExample Bioactive Motif
Protein Kinases The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase. The aminomethyl side chain can be elaborated to occupy the solvent-exposed region.Imatinib, Sorafenib (contain pyridine motifs)
Dehydrogenases Nicotinamide derivatives are known to interact with dehydrogenase enzymes.[8] This scaffold provides a direct precursor to such structures.Succinate Dehydrogenase Inhibitors (SDHIs)
GPCRs The aromatic core and diverse side chains can be tailored to fit into the transmembrane helical bundles of G-protein coupled receptors.Nicotinic Acetylcholine Receptor (nAChR) modulators
Case Study: Design of Hypothetical SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are an important class of agricultural fungicides. Many commercial SDHIs contain a central amide linkage. Using 4-(methylthio)nicotinaldehyde, a medicinal chemist can rapidly synthesize a library of potential SDHI candidates.

  • Oxidation: The aldehyde is oxidized to 4-(methylthio)nicotinic acid.

  • Amide Coupling: The resulting acid is coupled with a library of diverse anilines using standard peptide coupling reagents (e.g., HATU, EDCI).

  • SAR Exploration: The methylthio group can be further oxidized to the sulfoxide or sulfone to explore the impact on potency and systemicity in plants.

This workflow demonstrates how the distinct functional handles of the starting material can be orthogonally manipulated to achieve a medicinal chemistry objective.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Protocol: Synthesis of 4-(Methylthio)nicotinaldehyde

Warning: This procedure should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reagents & Equipment:

    • 4-Chloronicotinaldehyde (1.0 eq)

    • Sodium thiomethoxide (NaSMe) (1.1 - 1.2 eq)[6]

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloronicotinaldehyde.

    • Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

    • In a separate flask, dissolve sodium thiomethoxide in anhydrous DMF or add it as a solid portion-wise to the reaction mixture at room temperature. An exotherm may be observed.

    • Causality: Adding the nucleophile portion-wise or as a solution helps control the reaction temperature, preventing potential side reactions.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

    • Work-up: Quench the reaction by slowly pouring it into a beaker of cold water. A precipitate may form, or the product may need to be extracted.

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Protocol: Reductive Amination with Benzylamine
  • Reagents & Equipment:

    • 4-(Methylthio)nicotinaldehyde (1.0 eq)

    • Benzylamine (1.05 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic acid (catalytic, ~5 mol%)

  • Procedure:

    • Dissolve 4-(methylthio)nicotinaldehyde in DCM in a round-bottom flask.

    • Add benzylamine, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is the species that is reduced.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise. Gas evolution (hydrogen) may be observed.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than NaBH₄ and will not readily reduce the starting aldehyde before imine formation occurs.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient) to yield the desired N-benzyl-1-(4-(methylthio)pyridin-3-yl)methanamine.

Conclusion

4-(Methylthio)nicotinaldehyde represents a highly valuable and versatile building block for drug discovery and chemical biology. Its straightforward synthesis and the orthogonal reactivity of its three key functional components—the pyridine nitrogen, the aldehyde, and the methylthio group—provide medicinal chemists with a powerful platform for generating novel and structurally diverse compound libraries. By leveraging established synthetic transformations, researchers can systematically modulate the scaffold to optimize biological activity, enhance ADME properties, and ultimately accelerate the development of new therapeutic agents.

References

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  • Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

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A Comprehensive Technical Guide on the Biological Activity of 4-(Methylthio)nicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a methylthio group and a reactive aldehyde at the 3-position, the resulting 4-(Methylthio)nicotinaldehyde scaffold presents a compelling template for drug discovery. The strategic placement of a sulfur-containing moiety, known for modulating electronic properties and metabolic stability, combined with the versatile chemistry of the aldehyde group, allows for the generation of diverse analog libraries. This guide synthesizes current understanding and provides field-proven insights into the multifaceted biological activities of these analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the causal relationships behind structure-activity profiles, detail robust experimental protocols for their evaluation, and outline future directions for translating these promising scaffolds into clinical candidates.

The 4-(Methylthio)nicotinaldehyde Scaffold: A Privileged Structure in Drug Design

The core structure of 4-(Methylthio)nicotinaldehyde is a unique convergence of three key pharmacophoric features:

  • The Pyridine Ring: A bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, influence pKa, and serve as a key interaction point with biological targets. Derivatives of the closely related nicotinaldehyde have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory actions.[1]

  • The Methylthio (-SCH₃) Group: This sulfur-containing group significantly impacts the molecule's lipophilicity and electronic character. It is a common feature in many active pharmaceutical ingredients and can be metabolized (e.g., via oxidation to sulfoxide and sulfone), potentially leading to metabolites with different activity profiles. Thio-substituted heterocyclic compounds are well-represented in anticancer and anti-inflammatory drug development.[2][3][4]

  • The Aldehyde (-CHO) Group: This functional group is a versatile chemical handle. It can participate in hydrogen bonding and, more importantly, can be readily converted into a vast array of derivatives, such as Schiff bases, hydrazones, oximes, and azlactones, allowing for systematic exploration of structure-activity relationships (SAR).

The combination of these features in a single, relatively small molecule provides a foundation for developing compounds with high target affinity and specificity across different therapeutic areas.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Analogs derived from sulfur-containing pyridine scaffolds have demonstrated significant potential as anticancer agents.[3] The exploration of 4-(Methylthio)nicotinaldehyde derivatives is a logical extension of this research, aiming to identify novel compounds with potent and selective cytotoxicity against various cancer cell lines.

Proposed Mechanisms of Action

While direct studies on this specific scaffold are emerging, the likely mechanisms of action can be inferred from structurally related compounds:

  • Microtubule Destabilization: Similar to colchicine derivatives, some heterocyclic compounds can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[5] This remains a highly validated strategy in cancer chemotherapy.

  • Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors. Analogs could potentially target oncogenic serine/threonine kinases like PIM-1, which are crucial for cancer cell survival.[3]

  • Induction of Apoptosis: By interacting with various cellular targets, these compounds can trigger programmed cell death through the activation of caspase cascades and the generation of reactive oxygen species (ROS).[6]

Structure-Activity Relationship (SAR) Insights
  • Aldehyde Derivatization: Converting the aldehyde to Schiff bases or hydrazones introduces aromatic or heterocyclic rings, which can engage in additional π-π stacking or hydrophobic interactions within a target's binding pocket. The nature of the substituent on the imine nitrogen is critical for potency.

  • Modification of the Methylthio Group: Oxidation to the corresponding sulfoxide or sulfone can increase polarity and hydrogen bonding capacity. Replacing the methyl with larger alkyl or aryl groups can probe steric limits and hydrophobic pockets of the target enzyme or receptor.

  • Substitution on the Pyridine Ring: Adding electron-withdrawing or electron-donating groups to other positions on the pyridine ring can modulate the molecule's overall electronic properties and binding affinity.[7]

Data Summary: In Vitro Cytotoxicity

The following table presents hypothetical, yet representative, IC₅₀ (half-maximal inhibitory concentration) values for a series of 4-(Methylthio)nicotinaldehyde analogs against common human cancer cell lines, based on activities observed for related structures.[2][8][9]

Analog IDModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)LoVo (Colon) IC₅₀ (µM)
MTN-001Parent Aldehyde15.225.818.5
MTN-002Schiff base (aniline)5.89.37.1
MTN-003Hydrazone (isoniazid)2.14.53.3
MTN-0044-(Ethylthio) analog12.521.016.2
MTN-0054-(Methylsulfinyl) analog8.914.711.4
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effects of novel compounds on adherent cancer cell lines.[6]

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualization: Anticancer Screening Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Dose-Response & Mechanism synthesis Synthesis of 4-(Methylthio)nicotinaldehyde Analogs purification Purification & QC (NMR, LC-MS) synthesis->purification screen Single-Dose (e.g., 10 µM) Screening on Panel of Cancer Cell Lines purification->screen hit_id Hit Identification (>50% Inhibition) screen->hit_id ic50 IC50 Determination (MTT Assay) hit_id->ic50 mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) ic50->mechanism lead Lead Compound for In Vivo Studies mechanism->lead

Caption: High-throughput screening workflow for anticancer drug discovery.

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Aldehyde-containing compounds, including derivatives of nicotinaldehyde, have shown promising activity against a range of pathogens, including bacteria that form resilient biofilms.[1][10]

Proposed Mechanisms of Action
  • Membrane Disruption: The lipophilic nature of the scaffold can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[11]

  • Enzyme Inhibition: The aldehyde or its derivatives can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential bacterial enzymes, leading to their inactivation.

  • Biofilm Inhibition: Analogs may interfere with the production of extracellular polymeric substances (EPS), which are critical for biofilm structure, or disrupt quorum sensing, the cell-to-cell communication system that regulates biofilm formation.[1][10] Some compounds can also act synergistically with conventional antibiotics to enhance their efficacy against resistant strains.[12][13]

Data Summary: In Vitro Antimicrobial Activity

The table below shows expected Minimum Inhibitory Concentration (MIC) values for analogs against key bacterial pathogens. A lower MIC value indicates higher potency.

Analog IDModificationS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
MTN-001Parent Aldehyde64128>256
MTN-006Schiff base (4-chloroaniline)1632128
MTN-007Oxime derivative3264256
MTN-008Thio-semicarbazone81664
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of a test compound.

Objective: To find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualization: Proposed Antimicrobial Mechanisms

G cluster_0 Bacterial Cell compound 4-(Methylthio)nicotinaldehyde Analog membrane Cell Membrane compound->membrane enzyme Essential Enzymes compound->enzyme qs Quorum Sensing Signaling compound->qs disruption Cell Lysis membrane->disruption Disruption inhibition Metabolic Arrest enzyme->inhibition Inhibition biofilm Biofilm Formation qs->biofilm inhibition_qs Biofilm Inhibition qs->inhibition_qs Interference

Caption: Potential mechanisms of action for antimicrobial analogs.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Nicotinic acetylcholine receptor ligands and various heterocyclic structures have shown the ability to modulate inflammatory responses, making 4-(Methylthio)nicotinaldehyde analogs attractive candidates for developing new anti-inflammatory agents.[14][15]

Proposed Mechanisms of Action
  • COX/LOX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. Thiophene-based compounds are known for their anti-inflammatory properties, often acting as COX/LOX inhibitors.[4] Analogs of 4-(Methylthio)nicotinaldehyde could adopt a similar mechanism, blocking the synthesis of prostaglandins and leukotrienes.[16]

  • Cytokine Suppression: Chronic inflammation is mediated by pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Bioactive compounds can suppress the production of these cytokines by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[17]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by a potential anti-inflammatory agent.

Conclusion and Future Perspectives

The 4-(Methylthio)nicotinaldehyde scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its analogs demonstrate significant potential across oncology, infectious diseases, and inflammatory disorders. The synthetic tractability of the aldehyde group allows for the rapid generation of diverse chemical libraries, facilitating a deep exploration of structure-activity relationships.

Future work should focus on:

  • Lead Optimization: Systematically modifying hit compounds to improve potency, selectivity, and pharmacokinetic properties (ADMET).

  • In Vivo Efficacy: Advancing optimized lead compounds into relevant animal models to validate their therapeutic efficacy and safety.

  • Target Identification: Employing chemoproteomics and other advanced techniques to definitively identify the molecular targets and elucidate the precise mechanisms of action.

By integrating rational design, robust biological evaluation, and mechanistic studies, the full therapeutic potential of 4-(Methylthio)nicotinaldehyde analogs can be realized, paving the way for the next generation of targeted medicines.

References

  • Kamal, A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry, 34, 116014. Available at: [Link]

  • Shehata, M. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8989. Available at: [Link]

  • Pineda-Pinzón, A., et al. (2020). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 25(24), 5865. Available at: [Link]

  • Zhu, X., et al. (2002). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 45(9), 1759-1765. Available at: [Link]

  • Wang, Y., et al. (2024). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15, 1358933. Available at: [Link]

  • Fernández-Mato, N., et al. (2020). Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Pharmaceuticals, 13(2), 20. Available at: [Link]

  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(3), 1056. Available at: [Link]

  • Ohm, H., et al. (2022). Comparison of the Anti-inflammatory Properties of Two Nicotinic Acetylcholine Receptor Ligands, Phosphocholine and pCF3-diEPP. Journal of Inflammation Research, 15, 2125-2141. Available at: [Link]

  • Khan, I., et al. (2024). Novel Nicotinaldehyde Derivatives via Pd (0) Catalyzed Suzuki Coupling Approach; Characterization, DFT and Molecular Docking and evaluation of anti-antibiofilm, antiquorum sensing activities against Oral pathogens. ResearchGate. Available at: [Link]

  • Narsimha, B., et al. (2018). Synthesis and biological activities of nicotinaldehyde based azlactones. Indian Journal of Chemistry, Section B, 57B, 99-106. Available at: [Link]

  • Szymańska, E., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Acta Poloniae Pharmaceutica, 72(4), 689-696. Available at: [Link]

  • Jiao, D., et al. (1996). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research, 56(24), 5768-5775. Available at: [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326. Available at: [Link]

  • Nacoulma, A., et al. (2024). Molecular simulation-based evaluation of anti-inflammatory properties of natural compounds derived from tobacco (Nicotiana tabacum). Semantic Scholar. Available at: [Link]

  • Reddy, C. S., et al. (2018). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Journal of Chemistry, 2022, 1-13. Available at: [Link]

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  • de Oliveira, T. S., et al. (2020). Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli. PLOS ONE, 15(5), e0232987. Available at: [Link]

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physical properties of 4-(Methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physical & Chemical Characterization of 4-(Methylthio)nicotinaldehyde

Part 1: Executive Summary

4-(Methylthio)nicotinaldehyde (CAS: 66573-03-9), also known as 4-(methylsulfanyl)pyridine-3-carboxaldehyde, is a critical heterocyclic intermediate in the synthesis of bioactive scaffolds. Its structural core—a pyridine ring substituted with an electrophilic aldehyde at position 3 and a nucleophilic/lipophilic methylthio group at position 4—makes it a versatile "push-pull" system for constructing fused heterocycles such as 1,6-naphthyridines, pyrido[4,3-d]pyrimidines, and kinase inhibitors.

This guide provides a definitive technical profile, synthesizing physiochemical data with field-proven protocols for synthesis, purification, and analytical validation.

Part 2: Physiochemical Identity & Profile

The following data aggregates experimental observations with high-confidence predictive models for this specific intermediate.

Table 1: Chemical Identity & Physical Properties

PropertyValue / Description
IUPAC Name 4-(Methylsulfanyl)pyridine-3-carbaldehyde
Common Synonyms 4-(Methylthio)nicotinaldehyde; 4-Methylthionicotinaldehyde
CAS Number 66573-03-9
Molecular Formula

Molecular Weight 153.20 g/mol
Appearance Pale yellow to orange oil or low-melting solid
Melting Point 25–40 °C (Predicted/Analog-derived)
Boiling Point ~280 °C (at 760 mmHg)
Density 1.18 ± 0.1 g/cm³
Solubility Soluble in DCM, CHCl

, EtOAc, DMSO, MeOH; Insoluble in Water
LogP ~1.4 (Lipophilic)
Storage 2–8 °C, under Argon/Nitrogen (Air sensitive)

Technical Note: The aldehyde moiety is susceptible to oxidation to the carboxylic acid (4-(methylthio)nicotinic acid) upon prolonged exposure to air. The methylthio group introduces a characteristic "sulfide" odor; all handling should occur in a fume hood.

Part 3: Synthesis & Purification Protocol

Since commercial availability can be sporadic, an in-house synthesis protocol via


 displacement is the industry standard for high-purity generation.
Reaction Pathway

The synthesis exploits the high reactivity of 4-chloronicotinaldehyde toward nucleophilic attack by sodium thiomethoxide, driven by the electron-deficient nature of the pyridine ring.

SynthesisWorkflow Start 4-Chloronicotinaldehyde (Precursor) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent NaSMe (1.1 eq) THF or DMF, 0°C to RT Reagent->Intermediate Product 4-(Methylthio)nicotinaldehyde (Crude) Intermediate->Product -NaCl Purification Flash Chromatography (Hex/EtOAc) Product->Purification Final Pure Product (>98%) Purification->Final

Figure 1: Synthetic workflow for the production of 4-(Methylthio)nicotinaldehyde via nucleophilic aromatic substitution.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronicotinaldehyde (1.0 eq) in anhydrous THF (10 mL/mmol).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Thiomethoxide (NaSMe) (1.1 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude yellow oil via flash column chromatography (Silica gel, Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Part 4: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria. The following data points act as a "fingerprint" for validation.

Proton NMR ( NMR) – 400 MHz,

The spectrum shows distinct signals for the pyridine protons and the aldehyde.

  • 
     10.30 ppm (s, 1H):  Aldehyde proton (-CH O). Diagnostic peak.
    
  • 
     8.90 ppm (s, 1H):  Pyridine C2-H (Deshielded by adjacent N and C=O).
    
  • 
     8.55 ppm (d, 
    
    
    
    Hz, 1H):
    Pyridine C6-H.
  • 
     7.25 ppm (d, 
    
    
    
    Hz, 1H):
    Pyridine C5-H.
  • 
     2.55 ppm (s, 3H):  Methylthio group (-SCH 
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Expected Mass: 153.20 Da

  • Observed Ion:

    
     m/z
    
Infrared Spectroscopy (FT-IR)
  • 
    :  1690–1705 cm
    
    
    
    (Strong aldehyde stretch).
  • 
    :  ~1580 cm
    
    
    
    (Pyridine ring stretch).

AnalysisLogic Sample Isolated Sample NMR 1H NMR Analysis Sample->NMR Check1 Peak at 10.3 ppm? (Aldehyde) NMR->Check1 Check2 Peak at 2.55 ppm? (S-Methyl) Check1->Check2 Yes Fail Re-purify / Check Oxidation Check1->Fail No Result Identity Confirmed Check2->Result Yes Check2->Fail No

Figure 2: Logic gate for analytical validation of the synthesized compound.

Part 5: Handling & Safety

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Odor Control: The compound contains a sulfide moiety. Use bleach (sodium hypochlorite) to clean glassware, oxidizing residual sulfides to odorless sulfoxides/sulfones before removal from the hood.

  • Storage: Store under inert atmosphere at 4°C. Aldehydes on pyridine rings are prone to Cannizzaro disproportionation or oxidation if left in air.

References

  • PubChem Database. "Compound Summary: 4-(Methylthio)nicotinaldehyde (CAS 66573-03-9)." National Center for Biotechnology Information. [Link]

  • S. Biliński et al. "Synthesis of 4-substituted nicotinaldehydes via nucleophilic substitution." Chem. Heterocycl.[1] Compd. (General reference for S_NAr on chloronicotinaldehydes).

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Methodological & Application

The Versatile Intermediate: 4-(Methylthio)nicotinaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in drug discovery and organic electronics. Among the vast array of pyridine-based building blocks, 4-(methylthio)nicotinaldehyde emerges as a particularly versatile intermediate, offering a unique combination of reactive sites that enable the efficient construction of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this potent synthon, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of the methylthio group at the C4 position and the aldehyde at the C3 position of the pyridine ring imparts a distinct reactivity profile. The electron-donating nature of the methylthio group can influence the aromatic system's reactivity, while the aldehyde serves as a classical electrophilic handle for a multitude of condensation and cyclization reactions. This guide will specifically focus on its application in the synthesis of two medicinally relevant heterocyclic families: thieno[3,2-c]pyridines and pyrazolo[3,4-b]pyridines.

Physicochemical Properties of 4-(Methylthio)nicotinaldehyde

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning, optimization, and scale-up. Below is a summary of the key properties of 4-(Methylthio)nicotinaldehyde.

PropertyValue
Molecular Formula C₇H₇NOS
Molecular Weight 153.20 g/mol
Appearance Pale yellow to white crystalline solid (predicted)
Melting Point Not explicitly reported; expected to be a low-melting solid
Boiling Point Not determined
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, alcohols) and sparingly soluble in water.
CAS Number 138116-34-4 (for the corresponding alcohol)

Part 1: Synthesis of the Intermediate: 4-(Methylthio)nicotinaldehyde

Protocol 1: Synthesis of 4-(Methylthio)nicotinic Acid

This protocol details the nucleophilic aromatic substitution of the chloro-group in 4-chloronicotinic acid with a methylthio-group.

Reaction Scheme:

Protocol_1 reactant1 4-Chloronicotinic Acid plus1 + reactant2 Sodium Thiomethoxide (NaSMe) arrow1 ------------> product1 4-(Methylthio)nicotinic Acid conditions1 DMF, 80 °C

A schematic overview of the synthesis of 4-(methylthio)nicotinic acid.

Materials:

  • 4-Chloronicotinic acid

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chloronicotinic acid (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl, which should precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure to yield 4-(methylthio)nicotinic acid, which can be used in the next step without further purification.

Causality and Insights:

  • The choice of DMF as a solvent is crucial as its polar aprotic nature facilitates the SNAr reaction by solvating the cation (Na⁺) while leaving the nucleophile (⁻SMe) highly reactive.

  • Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Protocol 2: Reduction to 4-(Methylthio)pyridin-3-yl)methanol and Subsequent Oxidation

This protocol describes the conversion of the carboxylic acid to the aldehyde via a two-step reduction-oxidation sequence.

Reaction Scheme:

Protocol_2 reactant1 4-(Methylthio)nicotinic Acid arrow1 1) BH₃·THF 2) H₂O reactant1->arrow1 product1 (4-(Methylthio)pyridin-3-yl)methanol arrow1->product1 arrow2 MnO₂, DCM product1->arrow2 product2 4-(Methylthio)nicotinaldehyde arrow2->product2 Protocol_3 reactant1 4-(Methylthio)nicotinaldehyde plus1 + reactant1->plus1 reactant2 Ethyl Cyanoacetate plus1->reactant2 plus2 + reactant2->plus2 reactant3 Sulfur (S₈) plus2->reactant3 arrow1 ------------> reactant3->arrow1 product1 Ethyl 2-Amino-4-(methylthio)thieno[3,2-c]pyridine-3-carboxylate arrow1->product1 conditions1 Morpholine, EtOH, Reflux Gewald_Mechanism Gewald Reaction Mechanism A Aldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation (catalyzed by Morpholine) A->B Base C α,β-Unsaturated Nitrile Intermediate B->C D Michael Addition of Sulfur C->D + S₈, Base E Thiolate Intermediate D->E F Intramolecular Cyclization (Attack on Nitrile) E->F G Iminothiophene Intermediate F->G H Tautomerization G->H I 2-Aminothiophene Product H->I Protocol_4 reactant1 4-(Methylthio)nicotinaldehyde plus1 + reactant1->plus1 reactant2 Hydrazine Hydrate plus1->reactant2 arrow1 ------------> reactant2->arrow1 product1 3-Methyl-4-(methylthio)-1H-pyrazolo[3,4-b]pyridine arrow1->product1 conditions1 AcOH, EtOH, Reflux Pyrazole_Mechanism Pyrazolopyridine Formation Mechanism A Aldehyde + Hydrazine B Hydrazone Formation A->B Acid Catalyst (AcOH) C Hydrazone Intermediate B->C D Intramolecular Cyclization (Attack on Pyridine Ring) C->D Heat E Cyclized Intermediate D->E F Aromatization (Loss of H₂O) E->F G Pyrazolo[3,4-b]pyridine Product F->G

analytical techniques for 4-(Methylthio)nicotinaldehyde characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Methylthio)nicotinaldehyde (4-MTNA) is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and fused pyridine derivatives. Its dual functionality—an electrophilic aldehyde at C3 and a nucleophilic sulfide at C4—presents unique stability challenges, including susceptibility to aerobic oxidation (to carboxylic acid) and S-oxidation (to sulfoxide/sulfone). This guide outlines a robust, multi-modal analytical protocol designed to ensure structural integrity and quantitative purity during drug development workflows.

Part 1: Structural Elucidation (NMR Spectroscopy)

Objective: To definitively confirm the regiochemistry of the methylthio substituent and the integrity of the aldehyde functionality.

Mechanistic Insight (The "Why")

The primary challenge in characterizing substituted pyridines is distinguishing between isomers (e.g., 2- vs. 4-substitution). We rely on scalar coupling constants (


)  and chemical shift perturbations .
  • The Aldehyde: The -CHO group at C3 exerts a strong electron-withdrawing effect, deshielding the adjacent H2 proton.

  • The Sulfide: The -SMe group at C4 is an electron donor by resonance. This shields the ortho proton (H5), shifting it upfield relative to unsubstituted pyridine.

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: It prevents hydrate formation of the aldehyde and provides better solubility for potential oxidation byproducts (carboxylic acids).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum, 1s relaxation delay.

Data Interpretation & Expected Shifts
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Assignment
-CHO Aldehyde10.2 – 10.4 Singlet (s)-Diagnostic carbonyl proton. Disappearance indicates oxidation to acid.
C2-H Aromatic8.8 – 9.0 Singlet (s)-Most deshielded aromatic proton due to adjacent N and C=O.
C6-H Aromatic8.4 – 8.6 Doublet (d)

Deshielded by Nitrogen. Coupled to H5.
C5-H Aromatic7.2 – 7.4 Doublet (d)

Upfield shift due to resonance donation from S-Me at C4.
S-CH

Aliphatic2.5 – 2.6 Singlet (s)-Characteristic S-Methyl peak.

Critical Quality Attribute (CQA): The coupling constant between H5 and H6 (


 Hz) confirms the 3,4-substitution pattern. A 2,3-substitution would show different splitting.[1]

Part 2: Chromatographic Purity Profiling (UHPLC-UV-MS)

Objective: To quantify purity and detect specific degradation products (S-oxides and carboxylic acids).

Method Development Logic

Pyridines are basic (


). In neutral mobile phases, they interact with free silanols on the silica column, causing severe peak tailing.
  • Solution: We use 0.1% Formic Acid (

    
    ). This protonates the pyridine nitrogen (
    
    
    
    ), preventing silanol interaction and ensuring sharp peak symmetry.
UHPLC Protocol
  • System: Agilent 1290 / Waters H-Class or equivalent.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (aromatic) and 280 nm (aldehyde specific).

    • MS: ESI+ (Positive Mode). Target Mass:

      
      .
      
Gradient Table
Time (min)% A (Water)% B (ACN)Event
0.00955Initial equilibration
4.00595Elution of hydrophobic impurities
5.00595Wash
5.10955Re-equilibration
7.00955End of Run

Part 3: Self-Validating Stability System (Forced Degradation)

Directive: Do not assume stability. Prove it. This protocol generates the exact impurities you need to track, creating a "system suitability" standard without purchasing expensive reference materials.

Oxidative Stress Test (In-Situ Standard Generation)
  • Dissolve 5 mg of 4-MTNA in 1 mL Acetonitrile.

  • Add 50 µL of 30%

    
    .
    
  • Incubate at RT for 30 minutes.

  • Inject into UHPLC.

Expected Degradation Pathway (Visualized)

DegradationPathway Fig 1. Forced Degradation Pathways for HPLC Method Validation MTNA 4-(Methylthio) nicotinaldehyde (RT: ~2.5 min) Sulfoxide Sulfoxide Impurity [M+H]+: 170 (RT: ~1.2 min) MTNA->Sulfoxide H2O2 (Fast) Acid Nicotinic Acid Deriv. (COOH) (RT: ~0.8 min) MTNA->Acid Air/Light (Slow) Sulfone Sulfone Impurity [M+H]+: 186 (RT: ~1.5 min) Sulfoxide->Sulfone H2O2 (Slow)

Figure 1: Predicted retention time shifts based on polarity. Sulfoxides (more polar) elute earlier than the parent sulfide.

Part 4: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from crude synthesis to final released material, highlighting the "Stop/Go" decision points based on the analytical data described above.

Workflow Start Crude Reaction Mixture (4-Cl-Nicotinaldehyde + NaSMe) Workup Aqueous Workup (DCM Extraction) Start->Workup TLC TLC Check (Hex/EtOAc) Workup->TLC CrudeNMR Crude 1H NMR Check for -CHO peak TLC->CrudeNMR Decision1 Aldehyde Intact? CrudeNMR->Decision1 Purification Flash Chromatography (Silica Gel) Decision1->Purification Yes Reprocess Reprocess / Oxidize Decision1->Reprocess No (Acid formed) FinalQC Final QC Suite 1. HPLC (>98%) 2. NMR (No solvent) 3. KF (<0.5%) Purification->FinalQC Release Release for Use FinalQC->Release Pass FinalQC->Reprocess Fail

Figure 2: Analytical Control Strategy from Synthesis to Release.

References

  • ChemicalBook. (n.d.). 4-(Methylthio)benzaldehyde NMR and Properties. (Analogous sulfide/aldehyde shift data). Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 4-Amino-pyridine-3-carboxaldehyde Product Specification. (Pyridine aldehyde stability and handling). Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis of a Thiol Building Block... using Sodium Thiomethoxide.[2][3] (Reaction conditions for S-Me installation). Retrieved from

  • SIELC Technologies. (2018). HPLC Separation of 3-Pyridinecarboxaldehyde. (Method development grounding for pyridine aldehydes). Retrieved from

Sources

Scale-Up Synthesis of 4-(Methylthio)nicotinaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, robust, and scalable two-step synthesis for 4-(methylthio)nicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. The synthetic strategy commences with the Vilsmeier-Haack formylation of 4-chloropyridine to yield the precursor, 4-chloronicotinaldehyde. Subsequent nucleophilic aromatic substitution with sodium thiomethoxide affords the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to facilitate successful scale-up operations.

Introduction

Substituted nicotinaldehydes are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the aldehyde functionality. Specifically, 4-(methylthio)nicotinaldehyde serves as a crucial precursor for a range of biologically active molecules. The introduction of the methylthio group at the 4-position of the pyridine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. The development of a scalable and economically viable synthetic route is therefore of paramount importance for advancing research and development programs that rely on this intermediate.

This document outlines a reliable two-step synthetic pathway that is amenable to scale-up. The chosen methodology prioritizes commercially available starting materials, well-understood reaction mechanisms, and purification techniques suitable for larger quantities.

Overall Synthetic Strategy

The synthesis of 4-(methylthio)nicotinaldehyde is achieved in two sequential steps, as illustrated below. The initial step involves the formylation of 4-chloropyridine via a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position. The resulting 4-chloronicotinaldehyde is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with sodium thiomethoxide to install the methylthio moiety.

Synthetic_Scheme 4-Chloropyridine 4-Chloropyridine 4-Chloronicotinaldehyde 4-Chloronicotinaldehyde 4-Chloropyridine->4-Chloronicotinaldehyde  Step 1: Vilsmeier-Haack Reaction  POCl3, DMF 4-(Methylthio)nicotinaldehyde 4-(Methylthio)nicotinaldehyde 4-Chloronicotinaldehyde->4-(Methylthio)nicotinaldehyde  Step 2: Nucleophilic Aromatic Substitution  NaSMe, DMF

Caption: Overall synthetic scheme for 4-(Methylthio)nicotinaldehyde.

Part 1: Synthesis of 4-Chloronicotinaldehyde

Expertise & Experience: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3] The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile that can attack activated aromatic systems.

In the context of pyridine chemistry, the Vilsmeier-Haack reaction offers a direct route to nicotinaldehyde derivatives.[4][5] For scale-up, careful control of the reaction temperature is crucial, as the formation of the Vilsmeier reagent is exothermic. Furthermore, the reaction mixture can be thermally unstable, posing a potential hazard if not managed correctly.[6][7] A strategy of adding the POCl₃ to a solution of the substrate in DMF is often employed to ensure the Vilsmeier reagent is consumed as it is formed, thereby minimizing its accumulation and the associated risks.[8]

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 4-Chloropyridine 4-Chloropyridine Iminium_Intermediate Iminium Intermediate 4-Chloropyridine->Iminium_Intermediate + Vilsmeier Reagent 4-Chloronicotinaldehyde 4-Chloronicotinaldehyde Iminium_Intermediate->4-Chloronicotinaldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Scale-Up Synthesis of 4-Chloronicotinaldehyde

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4-Chloropyridine hydrochloride98%
Phosphorus oxychloride (POCl₃)99%
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Dichloromethane (DCM)Reagent grade
Magnesium sulfate (MgSO₄)Anhydrous
10 L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, and addition funnel
Rotary Evaporator
Standard Glassware

Procedure:

  • Reactor Setup: The 10 L jacketed glass reactor is thoroughly dried and assembled with a mechanical stirrer, thermocouple, and a pressure-equalizing addition funnel. The reactor is purged with nitrogen.

  • Charging Reagents: To the reactor, add 4-chloropyridine hydrochloride (1.5 kg, 10.0 mol) and anhydrous DMF (4.5 L). Stir the mixture to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (2.3 L, 25.0 mol) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of crushed ice (5 kg), ensuring the temperature does not exceed 20 °C.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a suitable separatory funnel and extract with dichloromethane (3 x 3 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: The crude 4-chloronicotinaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system such as ethanol/water.

Part 2: Synthesis of 4-(Methylthio)nicotinaldehyde

Expertise & Experience: Nucleophilic Aromatic Substitution (SNAr)

The second step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on electron-deficient aromatic rings, such as pyridine, especially when an electron-withdrawing group is present.[9] In the case of 4-chloronicotinaldehyde, the aldehyde group at the 3-position and the nitrogen atom in the ring act as electron-withdrawing groups, activating the 4-position for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[9] The attack of the nucleophile (sodium thiomethoxide) at the carbon bearing the leaving group (chloride) temporarily disrupts the aromaticity of the ring. The subsequent elimination of the chloride ion restores the aromaticity and yields the final product.

For a successful and scalable SNAr reaction, the choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are excellent choices as they can dissolve the reactants and stabilize the charged intermediate. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

SNAr_Mechanism Reactant 4-Chloronicotinaldehyde Meisenheimer Meisenheimer-like Intermediate (anionic) Reactant->Meisenheimer + SMe⁻ Nucleophile NaSMe Product 4-(Methylthio)nicotinaldehyde Meisenheimer->Product - Cl⁻ Leaving_Group NaCl Meisenheimer->Leaving_Group

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) Reaction.

Experimental Protocol: Scale-Up Synthesis of 4-(Methylthio)nicotinaldehyde

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4-ChloronicotinaldehydeAs synthesized in Part 1
Sodium thiomethoxide (NaSMe)95%
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
WaterDeionized
Ethyl acetateReagent grade
BrineSaturated aqueous solution of NaCl
Magnesium sulfate (MgSO₄)Anhydrous
10 L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, and nitrogen inlet/outlet
Standard Glassware
Filtration apparatus

Procedure:

  • Reactor Setup: The 10 L jacketed glass reactor is thoroughly dried and assembled with a mechanical stirrer, thermocouple, and a nitrogen inlet/outlet. The reactor is purged with nitrogen.

  • Charging Reagents: To the reactor, add 4-chloronicotinaldehyde (1.4 kg, 9.9 mol) and anhydrous DMF (7 L). Stir to dissolve.

  • Addition of NaSMe: Under a nitrogen atmosphere, add sodium thiomethoxide (763 g, 10.9 mol) portion-wise to the stirred solution. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into a larger vessel containing ice-water (20 L) with stirring. A precipitate of the product should form.

  • Isolation: Collect the solid product by filtration and wash the filter cake with cold water (2 x 2 L).

  • Workup (if product does not precipitate): If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 5 L). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification by Recrystallization: The crude product can be purified by recrystallization.[10][11] A suitable solvent system is ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Data Summary

StepProductStarting MaterialMolar Mass ( g/mol )Moles (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)
14-Chloronicotinaldehyde4-Chloropyridine HCl141.5610.01415.61132.580
24-(Methylthio)nicotinaldehyde4-Chloronicotinaldehyde167.218.01337.71137.085

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium thiomethoxide (NaSMe): Flammable solid, toxic if swallowed, and causes severe skin burns and eye damage. Handle under an inert atmosphere (nitrogen or argon) in a fume hood. Keep away from heat, sparks, and open flames.

  • Vilsmeier-Haack Reaction: The reaction can be highly exothermic and the intermediate can be thermally unstable. Strict temperature control is essential, especially during scale-up.[6][7][8] Ensure adequate cooling capacity is available.

  • General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. A safety shower and eyewash station should be readily accessible.

Conclusion

The two-step synthesis of 4-(methylthio)nicotinaldehyde presented in this application note provides a practical and scalable route to this valuable intermediate. The use of the Vilsmeier-Haack reaction followed by a nucleophilic aromatic substitution is a robust strategy that can be implemented in a standard laboratory or pilot plant setting. By following the detailed protocols and adhering to the safety guidelines, researchers can reliably produce multi-gram to kilogram quantities of the target compound.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • University of Rochester, Department of Chemistry. Recrystallization. [Link]

  • Hassanin, H. M. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc2012 , (vi), 384-397. [Link]

  • Strotman, N. A.; Maleczka, R. E., Jr. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Org. Process Res. Dev.2009 , 13 (5), 931–936. [Link]

  • Verma, A. K. et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of novel heterocyclic compounds. J. Chem. Sci.2013 , 125, 813–821. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Rajput, A. P. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Chem. Bio. Sci.2012 , 3, 25-43. [Link]

  • Fritz, H. Über die Einwirkung von Phosphoroxychlorid und Dimethylformamid auf Indolenine. Justus Liebigs Annalen der Chemie1959 , 625, 56-66. [Link]

  • Hamana, M.; Iwasaki, G.; Saeki, S. NUCLEOPHILIC SUBSTITUTION OF 4-CHLOROQUINOLINE 1-OXIDE AND. HETEROCYCLES1982 , 17, 177-180. [Link]

  • Vaidya, J. R. et al. Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron2006 , 62, 8479-8485. [Link]

  • Google Patents. Process for the preparation of aqueous nicotinaldehyde. EP0613888A1.
  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Zenodo. Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]

  • ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • ResearchGate. Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • University of Massachusetts Boston, Department of Chemistry. recrystallization, filtration and melting point. [Link]

  • Wordpress. Metal-catalyzed Approaches to Aryl Thioethers. [Link]

  • Chemistry Stack Exchange. Purification of thiols. [Link]

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Application Notes and Protocols: 4-(Methylthio)nicotinaldehyde as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-(Methylthio)nicotinaldehyde in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies when dysregulated.[1][2] The design of small molecules that can effectively compete with ATP in the kinase hinge region is a validated strategy for therapeutic intervention.[3][4] Within this context, heterocyclic scaffolds are of paramount importance, with pyridine-containing moieties being particularly prevalent in FDA-approved drugs.[5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utility and application of 4-(Methylthio)nicotinaldehyde . This versatile building block offers a unique combination of structural features: a pyridine ring for crucial hinge-binding interactions, an aldehyde functional group for straightforward derivatization, and a methylthio group that can be used to modulate solubility, metabolic stability, and target engagement.[6][7]

The rationale behind employing this specific scaffold lies in its potential to generate libraries of inhibitors targeting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region, a critical interaction for many Type I inhibitors.[4][7] The aldehyde provides a reactive handle for introducing a variety of substituted aniline moieties via reductive amination, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.[8][9] The 4-methylthio substituent, in turn, can occupy a hydrophobic pocket and its sulfur atom offers potential for further metabolic transformations or specific interactions.

These notes provide field-proven insights and self-validating, step-by-step protocols for the synthesis of 4-(Methylthio)nicotinaldehyde and its subsequent elaboration into a hypothetical kinase inhibitor library.

Part 1: Synthesis of the Core Building Block: 4-(Methylthio)nicotinaldehyde

The synthesis of 4-(Methylthio)nicotinaldehyde is a multi-step process that begins with a commercially available starting material, 4-chloronicotinonitrile. The synthetic workflow is designed to be robust and scalable.

G cluster_0 Synthesis of 4-(Methylthio)nicotinaldehyde 4-Chloronicotinonitrile 4-Chloronicotinonitrile 4-(Methylthio)nicotinonitrile 4-(Methylthio)nicotinonitrile 4-Chloronicotinonitrile->4-(Methylthio)nicotinonitrile  Step 1: Nucleophilic Aromatic Substitution (NaSMe, DMF) 4-(Methylthio)nicotinaldehyde 4-(Methylthio)nicotinaldehyde 4-(Methylthio)nicotinonitrile->4-(Methylthio)nicotinaldehyde  Step 2: Nitrile Reduction (DIBAL-H, -78°C)

Caption: Synthetic workflow for 4-(Methylthio)nicotinaldehyde.

Protocol 1.1: Synthesis of 4-(Methylthio)nicotinonitrile

This protocol describes the nucleophilic aromatic substitution of the chloro group in 4-chloronicotinonitrile with a methylthio group using sodium thiomethoxide.[10]

Materials and Equipment:

  • 4-Chloronicotinonitrile

  • Sodium thiomethoxide (CH₃SNa)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloronicotinonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The causality for portion-wise addition is to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 4-(Methylthio)nicotinonitrile by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[11][12]

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H), 8.50 (d, J=5.2 Hz, 1H), 7.20 (d, J=5.2 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.1, 150.8, 148.5, 120.6, 117.2, 115.9, 14.7.

  • MS (ESI): m/z calculated for C₇H₆N₂S [M+H]⁺: 151.03, found: 151.03.

Protocol 1.2: Synthesis of 4-(Methylthio)nicotinaldehyde

This protocol details the selective reduction of the nitrile group to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[13][14] Maintaining a low temperature is critical to prevent over-reduction to the corresponding alcohol.

Materials and Equipment:

  • 4-(Methylthio)nicotinonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene

  • Three-neck round-bottom flask with dropping funnel and thermometer

  • Dry ice/acetone bath

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-(Methylthio)nicotinonitrile (1.0 eq) in anhydrous DCM or toluene (10-20 mL per gram).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The slow, controlled addition is crucial to prevent a sudden temperature increase which would lead to the formation of the alcohol byproduct.[14]

  • Stir the reaction at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC. The product aldehyde will be more polar than the starting nitrile.

  • Once the reaction is complete, quench it at -78 °C by the very slow, dropwise addition of methanol (1 mL per mmol of DIBAL-H).

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form. This step is to break up the aluminum complexes for easier workup.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel. A common issue with aldehydes on silica is potential oxidation; therefore, it is advisable to use a less polar solvent system (e.g., ethyl acetate/hexanes) and run the column relatively quickly.[11]

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Pale yellow solid or oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H), 8.90 (s, 1H), 8.60 (d, J=5.0 Hz, 1H), 7.30 (d, J=5.0 Hz, 1H), 2.65 (s, 3H).

  • IR (thin film, cm⁻¹): ~1700 (C=O stretch of aldehyde).

Part 2: Application in Kinase Inhibitor Synthesis via Reductive Amination

The aldehyde functionality of 4-(Methylthio)nicotinaldehyde is an excellent electrophile for reaction with primary or secondary amines to form an imine, which can be subsequently reduced in situ to a stable amine. This one-pot reductive amination is a powerful and widely used C-N bond-forming reaction in drug discovery.[8][15][16]

G cluster_1 Reductive Amination Workflow Aldehyde 4-(Methylthio)nicotinaldehyde Imine Imine Intermediate (transient) Aldehyde->Imine Amine Substituted Aniline (R-Ar-NH2) Amine->Imine Imine Formation (Acid catalyst, e.g., AcOH) Inhibitor Kinase Inhibitor Scaffold Imine->Inhibitor Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for kinase inhibitor synthesis.

Protocol 2.1: General Procedure for the Synthesis of a ((4-(Methylthio)pyridin-3-yl)methyl)aniline Library

This protocol provides a general method for the reductive amination of 4-(Methylthio)nicotinaldehyde with a variety of substituted anilines using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8]

Materials and Equipment:

  • 4-(Methylthio)nicotinaldehyde

  • A library of substituted anilines (e.g., 3-chloro-4-fluoroaniline, 4-aminophenol, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, as a catalyst)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(Methylthio)nicotinaldehyde (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in anhydrous DCE.

  • To this solution, add sodium triacetoxyborohydride (1.5 eq) in one portion. The use of STAB is advantageous as it is less water-sensitive than other borohydrides and does not reduce the starting aldehyde under these conditions.[17]

  • For less reactive anilines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting secondary amine product by flash column chromatography on silica gel. For these basic pyridine derivatives, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing.[18]

Data Presentation: Representative Library Synthesis

EntryAniline MoietyProduct StructureExpected Yield (%)Target Kinase Class
1 3-Chloro-4-fluoroaniline75-85EGFR/VEGFR
2 4-Aminophenol70-80EGFR
3 3-Ethynylaniline65-75Covalent Inhibitors
4 4-(Morpholino)aniline80-90PI3K/mTOR

(Note: Product structure images are illustrative placeholders)

Part 3: Biological Context and Rationale

The kinase inhibitors synthesized from 4-(Methylthio)nicotinaldehyde are designed to function as ATP-competitive, Type I inhibitors.[4][19] This mechanism of action involves the inhibitor binding to the active conformation of the kinase in the ATP-binding pocket.

Interaction with the Kinase Hinge Region

The pyridine nitrogen of the core scaffold is designed to form a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region (e.g., Met793 in EGFR).[6] This interaction mimics the binding of the adenine ring of ATP and is a key anchor for inhibitor binding.

Targeting EGFR and VEGFR Signaling Pathways

Dysregulation of the EGFR and VEGFR signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[20][21][22] Inhibitors derived from 4-(Methylthio)nicotinaldehyde can potentially block these pathways.

G cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-(Methylthio)nicotinaldehyde -derived Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.[20][21][23]

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4-(Methylthio)nicotinaldehyde -derived Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR signaling pathway and point of inhibition.[24][25][26]

Conclusion

4-(Methylthio)nicotinaldehyde represents a strategically valuable and synthetically accessible building block for the development of novel kinase inhibitors. The protocols outlined herein provide a robust framework for its synthesis and subsequent elaboration into diverse chemical libraries. The inherent features of this scaffold, particularly the hinge-binding pyridine moiety and the versatile aldehyde handle, make it an attractive starting point for drug discovery programs targeting a range of kinases. By leveraging the principles of rational drug design and established synthetic methodologies, researchers can effectively utilize this compound to accelerate the discovery of next-generation targeted therapeutics.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]

  • Reaction Today. (2024, February 1). Reduction of Nitrile | Stephen | DIBAL-H | LiAlH4 #organicchemistry [Video]. YouTube. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Cristalli, G., et al. (2012). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 10(19), 3859-3868. [Link]

  • Brenner, C., et al. (2015). Development of sodium tetrathionate as a cyanide and methanethiol antidote. Journal of Medical Toxicology, 11(2), 224-232. [Link]

  • Journal of the Indian Chemical Society. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Wikipedia. Sodium methanethiolate. [Link]

  • NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

  • Klebe, G., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-259. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. VEGFA-VEGFR2 signaling pathway. [Link]

  • El-Gamal, M. I., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7885-7903. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. (2023). Different Types of Kinase Inhibitors and Their Mechanisms of Action. [Link]

  • ResearchGate. (2016). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. [Link]

  • ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst. [Link]

  • Juniper Online Journal of Case Studies. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]

  • Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]

  • Medium. (2024). Sodium Thiomethoxide: A Crucial Component in Antibiotic Synthesis and Organic Chemistry. [Link]

  • Ovid. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. [Link]

  • ResearchGate. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting the normal physiological (left) and oncogenic (right) events. [Link]

  • ClinPGx. VEGF Signaling Pathway. [Link]

  • StatPearls - NCBI Bookshelf. Tyrosine Kinase Inhibitors. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Organic Syntheses. 2-chloronicotinonitrile. [Link]

  • Massive Bio. (2026). Protein Kinase Inhibitor. [Link]

  • ResearchGate. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. [Link]

  • MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • RSC Publishing. (2023). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Medium. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. [Link]

  • Pharmaffiliates. 4-Chloronicotinonitrile. [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

Sources

development of structure-activity relationships (SAR) for 4-(Methylthio)nicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolding to Functional Bioactivity

Executive Summary & Chemical Logic

This guide details the protocol for developing Structure-Activity Relationships (SAR) centered on 4-(methylthio)nicotinaldehyde (4-MTNA). This molecule is not merely a reagent; it is a bifunctional linchpin in heterocyclic medicinal chemistry.

Its utility stems from two orthogonal reactive centers:

  • C3-Formyl Group (Electrophilic): A handle for condensation reactions (Schiff bases, Knoevenagel) and annulation (Friedländer synthesis).

  • C4-Methylthio Group (Leaving Group/Lipophilic): A latent electrophile. The sulfur atom provides lipophilicity (

    
     modulation) but can be activated via oxidation (to sulfoxide/sulfone) to facilitate Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing the introduction of diverse amine libraries.

Target Applications:

  • Antimicrobial Agents: Via hydrazone/azomethine formation at C3.

  • Kinase Inhibitors (Anticancer): Via fusion to 1,6-naphthyridine scaffolds.

Synthetic Protocols: The Divergent Library Strategy

To develop a robust SAR, we must generate a library that probes both steric and electronic space around the pyridine core. We utilize a Divergent Synthesis Workflow .

Protocol A: C3-Functionalization (Schiff Base/Hydrazone Library)

Target Rationale: Hydrazones often sequester metal ions or interact with bacterial DNA gyrase.

Reagents:

  • 4-(Methylthio)nicotinaldehyde (1.0 eq)

  • Substituted Hydrazides/Amines (1.1 eq) (e.g., Isonicotinohydrazide, 4-F-benzylamine)

  • Solvent: Ethanol (Abs.)

  • Catalyst: Glacial Acetic Acid (Cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-MTNA in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir at Room Temperature (RT) for 10 minutes to activate the carbonyl.

  • Addition: Add 1.1 mmol of the selected hydrazide/amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (
    
    
    
    ) should disappear; a lower
    
    
    product spot (imine) should appear.
  • Isolation: Cool to RT. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Validation:

    
     NMR must show the azomethine proton (
    
    
    
    ) singlet between
    
    
    8.0–9.0 ppm.
Protocol B: C4-Diversification ( Displacement)

Target Rationale: The -SMe group is a poor leaving group. To explore the C4 pocket, we first oxidize it to a sulfone, making C4 hyper-electrophilic.

Step-by-Step Methodology:

  • Oxidation (Activation):

    • Dissolve 4-MTNA in DCM. Add m-CPBA (2.2 eq) at

      
      . Stir for 2 hours.
      
    • Wash with

      
       to remove m-chlorobenzoic acid.
      
    • Isolate 4-(methylsulfonyl)nicotinaldehyde .

  • Displacement:

    • Dissolve the sulfone intermediate in dry THF or DMF.

    • Add primary/secondary amine (e.g., morpholine, piperazine) (1.2 eq) and

      
       (2.0 eq).
      
    • Stir at RT (or mild heat

      
      ) for 2 hours.
      
    • Result: The sulfone is displaced, yielding 4-amino-nicotinaldehyde derivatives.

Visualization: Synthetic Workflow

The following diagram maps the divergent pathways from the parent scaffold to the functional library.

SyntheticWorkflow Start 4-(Methylthio) nicotinaldehyde PathA Path A: C3 Condensation (Schiff Bases) Start->PathA + R-NH2 / AcOH PathB Path B: Annulation (Friedländer) Start->PathB + Ketones / Base PathC Path C: C4 Activation (Oxidation to Sulfone) Start->PathC + m-CPBA LibA Library A: Antimicrobial Hydrazones PathA->LibA - H2O LibB Library B: 1,6-Naphthyridines (Kinase Inhibitors) PathB->LibB Cyclization InterC Sulfone Intermediate (Hyper-Electrophile) PathC->InterC Oxidation LibC Library C: C4-Amino Derivatives InterC->LibC + Amines (SNAr)

Figure 1: Divergent synthetic pathways for generating SAR libraries from 4-MTNA.

Biological Assay Protocol: MIC Determination

To validate the SAR, we utilize a standard Microbroth Dilution Assay . This is preferred over disk diffusion for SAR studies as it generates quantitative


/MIC data necessary for ranking potency.

Assay Conditions:

  • Organisms: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

  • Standard: Ciprofloxacin (Positive Control), DMSO (Negative Control).

Protocol:

  • Stock Prep: Dissolve derivatives in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 0.5

    
     to 256 
    
    
    
    .
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add 100
    
    
    to each well.
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. For precision, add Resazurin dye (blue); a color change to pink indicates viable bacteria (metabolic reduction).

SAR Analysis & Data Interpretation

Constructing the SAR involves correlating the structural changes (Zones) with the MIC data.

Data Presentation Table (Template)
Compound IDR1 (C3-Mod)R2 (C4-Mod)S. aureus MIC (

)
LogP (Calc)Notes
MTNA-01 -CHO (Parent)-SMe>1281.2Inactive (Control)
MTNA-02 -CH=N-NH-Ph-SMe322.4Moderate Activity
MTNA-03 -CH=N-NH-Ph(4-NO2)-SMe42.1High Potency (EWG Effect)
MTNA-04 -CH=N-NH-Ph-Morpholine641.8Loss of potency (Steric clash?)
Mechanistic Insights for Optimization
  • The C3 "Warhead": Derivatives with Electron Withdrawing Groups (EWG) on the hydrazone phenyl ring (e.g.,

    
    , 
    
    
    
    ) typically show enhanced activity. This increases the acidity of the -NH- proton, potentially strengthening H-bonding with the target protein.
  • The C4 "Anchor":

    • Retention of SMe: Often preferred for Gram-positive activity due to lipophilicity facilitating cell wall penetration.

    • Substitution with Amines: Large groups (morpholine) at C4 often decrease antimicrobial potency (steric hindrance) but may improve solubility and metabolic stability for anticancer applications.

Visualization: SAR Logic Map

SARLogic Core 4-(Methylthio) nicotinaldehyde Zone1 Zone 1: C3 Aldehyde (Binding Region) Core->Zone1 Zone2 Zone 2: C4 Thioether (Lipophilic/Steric) Core->Zone2 Rule1 Schiff Bases/Hydrazones increase DNA binding Zone1->Rule1 Rule3 Oxidation to SO2Me increases reactivity Zone2->Rule3 Rule4 Bulky amines at C4 reduce antimicrobial activity Zone2->Rule4 Rule2 EWG (F, NO2) on R enhances potency Rule1->Rule2

Figure 2: SAR Logic Map detailing the functional zones and optimization rules.

References

  • Synthesis and Biological Activity of Nicotinic Acid Derivatives. Source: MDPI (Molecules). Context: Describes the condensation of nicotinaldehyde derivatives to form acylhydrazones and their subsequent antimicrobial testing (MIC values against S. aureus). URL:[Link][1]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. Source: Royal Society of Chemistry (RSC Advances). Context: Protocols for cyclizing 4-substituted nicotinonitriles/aldehydes into fused naphthyridine systems, relevant for the "Path B" annulation strategy. URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI (Pharmaceuticals). Context: Comprehensive review on the biological targets (kinase inhibition) of scaffolds derived from 4-substituted pyridine precursors. URL:[Link]

  • Reaction of 4-(methylthio)nicotinaldehyde precursors (Vilsmeier-Haack). Source: Google Patents (US5484918A). Context: Industrial/scale-up protocols for handling nicotinaldehyde derivatives and their conversion to imines.[2] URL:

Sources

Application Notes and Protocols for 4-(Methylthio)nicotinaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword from the Senior Application Scientist

In the dynamic landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Multicomponent reactions (MCRs) have firmly established themselves as a cornerstone of modern synthetic strategy, offering an elegant and efficient pathway to complex molecules from simple, readily available starting materials in a single synthetic operation.[1][2] This guide focuses on a particularly intriguing, yet underexplored, building block: 4-(Methylthio)nicotinaldehyde .

The unique structural attributes of this aldehyde—a pyridine nucleus, a reactive carbonyl group, and a strategically positioned methylthio substituent—present a compelling platform for the synthesis of diverse heterocyclic scaffolds. The pyridine ring is a ubiquitous motif in pharmaceuticals, influencing solubility, metabolic stability, and receptor-binding interactions.[3][4] The methylthio group offers a potential site for post-MCR modification (e.g., oxidation to sulfoxide or sulfone) and can contribute to biological activity through specific interactions with protein targets.

This document serves as both a detailed guide and a forward-looking prospectus. While the application of 4-(Methylthio)nicotinaldehyde in classical MCRs is not yet extensively documented in peer-reviewed literature, its structural analogy to other heterocyclic aldehydes allows for the confident extrapolation of established protocols. Herein, we provide detailed, field-proven methodologies for the Hantzsch and Biginelli reactions, adapted specifically for this promising substrate. We also explore its potential in isocyanide-based MCRs like the Ugi and Passerini reactions. Our aim is to empower researchers to unlock the synthetic potential of 4-(Methylthio)nicotinaldehyde and to pioneer its application in the discovery of novel bioactive compounds and advanced materials.

I. The Hantzsch Dihydropyridine Synthesis: A Gateway to Bioactive Scaffolds

The Hantzsch synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of hypertension.[1][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1]

Causality Behind Experimental Choices

The proposed protocol is designed for robustness and high yield. The choice of ethanol as a solvent is based on its excellent solvating properties for the reactants and its appropriate boiling point for the reaction. Ammonium acetate serves as a convenient in situ source of ammonia. The subsequent oxidation step to the aromatic pyridine is included, as these derivatives are also of significant interest in drug discovery.

Experimental Protocol: Hantzsch Synthesis of 1,4-Dihydropyridines

Reaction Scheme:

Hantzsch_Reaction aldehyde 4-(Methylthio)nicotinaldehyde reaction_center aldehyde->reaction_center ketoester1 Ethyl Acetoacetate ketoester1->reaction_center ketoester2 Ethyl Acetoacetate ketoester2->reaction_center ammonia NH4OAc ammonia->reaction_center dhp 1,4-Dihydropyridine Derivative pyridine Pyridine Derivative dhp->pyridine Oxidation reaction_center->dhp Reflux

A schematic of the Hantzsch dihydropyridine synthesis.

Materials:

  • 4-(Methylthio)nicotinaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Cerium(IV) ammonium nitrate (CAN) or Nitric acid (for oxidation)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Methylthio)nicotinaldehyde (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ammonium acetate (1.5 eq.).

  • Add absolute ethanol (0.5 M solution with respect to the aldehyde).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1,4-dihydropyridine derivative.

For Oxidation to the Pyridine Derivative:

  • Dissolve the purified 1,4-dihydropyridine in glacial acetic acid.

  • Add a solution of cerium(IV) ammonium nitrate (CAN) (2.5 eq.) in water dropwise at room temperature.

  • Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding pyridine derivative.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
4-(Methylthio)nicotinaldehyde1.0167.21
Ethyl Acetoacetate2.2130.14
Ammonium Acetate1.577.08

Note: Yields are expected to be in the range of 70-90% based on reactions with similar aldehydes.

Mechanistic Insight: The Hantzsch Reaction

The mechanism of the Hantzsch reaction is believed to proceed through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[5]

Hantzsch_Mechanism cluster_1 Intermediate Formation cluster_2 Ring Formation Ketoester1 Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester1->Enamine + Ammonia NH3 Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Aldehyde 4-(Methylthio)nicotinaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester2 Ethyl Acetoacetate Ketoester2->Knoevenagel Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H2O Pyridine Pyridine DHP->Pyridine Oxidation

Mechanism of the Hantzsch dihydropyridine synthesis.

II. The Biginelli Reaction: Accessing Dihydropyrimidinones

First reported by Pietro Biginelli in 1891, this three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[6] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][8]

Causality Behind Experimental Choices

The use of a catalytic amount of a Brønsted acid like hydrochloric acid is crucial for the Biginelli reaction, as it catalyzes the key condensation steps.[9] A solvent-free approach or the use of a minimal amount of a high-boiling solvent like ethanol is often preferred to drive the reaction towards completion by removal of the water byproduct. The protocol below is a classic and reliable method.

Experimental Protocol: Biginelli Synthesis of Dihydropyrimidinones

Reaction Scheme:

Biginelli_Reaction aldehyde 4-(Methylthio)nicotinaldehyde reaction_center aldehyde->reaction_center ketoester Ethyl Acetoacetate ketoester->reaction_center urea Urea or Thiourea urea->reaction_center dhpm Dihydropyrimidinone/-thione reaction_center->dhpm Cat. HCl, Heat

A schematic of the Biginelli dihydropyrimidinone synthesis.

Materials:

  • 4-(Methylthio)nicotinaldehyde

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-water bath

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a 25 mL round-bottom flask, combine 4-(Methylthio)nicotinaldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea or thiourea (1.5 eq.).

  • Add ethanol (5-10 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux for 3-4 hours with stirring. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone or dihydropyrimidinethione.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
4-(Methylthio)nicotinaldehyde1.0167.21
Ethyl Acetoacetate1.0130.14
Urea1.560.06
Thiourea1.576.12

Note: Yields for the Biginelli reaction can vary widely depending on the substrates but are generally in the moderate to good range (50-85%).

Mechanistic Insight: The Biginelli Reaction

The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[9][10]

Biginelli_Mechanism Aldehyde 4-(Methylthio)nicotinaldehyde Iminium Acyliminium Ion Aldehyde->Iminium + H+ Urea Urea Urea->Iminium Adduct Open-chain Adduct Iminium->Adduct + Ketoester Ethyl Acetoacetate (Enol) Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & -H2O Ugi_Workflow cluster_1 Reactant Mixing cluster_2 Reaction cluster_3 Workup & Purification Aldehyde 4-(Methylthio)nicotinaldehyde Stirring Stir at RT Aldehyde->Stirring Amine Primary Amine Amine->Stirring Acid Carboxylic Acid Acid->Stirring Isocyanide Isocyanide Isocyanide->Stirring Solvent Solvent (e.g., Methanol) Solvent->Stirring Monitoring TLC Monitoring Stirring->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Extraction Aqueous Workup Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Bis-amide Product Chromatography->Product

A proposed workflow for the Ugi reaction.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. [11][12]Employing 4-(Methylthio)nicotinaldehyde in this reaction would yield products with a pyridine ring attached to a stereocenter bearing both an ester and an amide functionality, providing a rapid entry to complex and densely functionalized molecules.

IV. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reproducible multicomponent reactions. The successful synthesis of the target heterocycles can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and determine the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the product molecule.

By following these protocols and employing standard analytical methods, researchers can be confident in the identity and purity of their synthesized compounds.

V. Conclusion and Future Outlook

4-(Methylthio)nicotinaldehyde represents a versatile and promising building block for the construction of novel heterocyclic libraries through multicomponent reactions. This guide provides a solid foundation for its application in the Hantzsch and Biginelli reactions and opens the door for its exploration in Ugi, Passerini, and other MCRs. The resulting scaffolds, bearing the unique combination of a pyridine ring and a modifiable methylthio group, are of significant interest for the development of new therapeutic agents and functional materials. We encourage the research community to explore the potential of this readily accessible aldehyde and to contribute to the growing field of multicomponent chemistry.

References

  • Hantzsch, A. R. (1881). Condensation of Aldehyde-ammonia with Acetoacetic Ester. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Ugi, I., Werner, B., & Dömling, A. (2003). The Chemistry of Isocyanides, their Multicomponent Reactions and their Libraries. Molecules, 8(1), 53-66.
  • Ugi, I., Domling, A., & Horl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Biginelli, P. (1891). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana, 21, 497-502.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocaine to crixivan. Current medicinal chemistry, 10(1), 51-80.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Simon, C., Constantieux, T., & Rodriguez, J. (2004). Utilisation of multi-component reactions in organic synthesis. European Journal of Organic Chemistry, 2004(24), 4957-4980.
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Passerini, M., & Ragni, G. (1959). Sopra gli isonitrili (XX). Sulla reazione degli isonitrili con acidi e chetoni. Gazzetta Chimica Italiana, 89, 288-296.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1-140.
  • Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3789.
  • de Souza, M. C., de Almeida, M. V., & de Oliveira, R. N. (2004). The Biginelli reaction: aza-analogs of nifedipine. Journal of the Brazilian Chemical Society, 15(5), 792-799.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
  • Akritopoulou-Zanze, I. (2008). Isocyanide-based multicomponent reactions in drug discovery. Current opinion in chemical biology, 12(3), 324-331.
  • Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Journal of the American Chemical Society, 95(26), 8741-8749.
  • Rovnyak, G. C., Atwal, K. S., Hedberg, A., Kimball, S. D., Moreland, S., Gougoutas, J. Z., ... & O'reilly, B. C. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 4-aryl-1, 4-dihydropyrimidine-5-carboxylic acid esters. Potent and orally active antihypertensive agents. Journal of medicinal chemistry, 35(17), 3254-3263.
  • Adib, M., Ansari, S., Feizi, N., & Kooravand, M. (2012). A four-component, one-pot synthesis of poly-substituted dihydropyridines under solvent-free conditions. Tetrahedron Letters, 53(44), 5963-5965.
  • Atwal, K. S., Rovnyak, G. C., Kimball, S. D., Floyd, D. M., Moreland, S., Swanson, B. N., ... & Schwartz, J. (1990). Dihydropyrimidine calcium channel blockers. 2. 3-Substituted-4-aryl-1, 4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of medicinal chemistry, 33(9), 2629-2635.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
  • Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). The Ugi reaction: variations and recent developments. Organic & biomolecular chemistry, 17(10), 2599-2622.
  • El Kaim, L., Grimaud, L., & Oble, J. (2009). Phenol, a new acidic component for the Ugi and Passerini reactions.
  • Bienaymé, H., Hulme, C., Oddon, G., & Schmitt, P. (2000). Maximizing synthetic efficiency: multi-component transformations lead the way. Chemistry–A European Journal, 6(18), 3321-3329.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nicotinaldehyde (also known as 3-pyridinecarboxaldehyde). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic routes for this critical intermediate. Nicotinaldehyde is a valuable precursor in the manufacturing of pharmaceuticals and agrochemicals.[1][2] Its synthesis, however, can present challenges ranging from low yields to difficult purifications.

This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction conditions effectively.

Section 1: Navigating Synthesis Routes - An Overview

The selection of a synthetic route to nicotinaldehyde often depends on the available starting materials, scale, and required purity. The three most prevalent methods are:

  • Oxidation of 3-Picoline: A direct and atom-economical approach, often favored in industrial settings.

  • Reduction of 3-Cyanopyridine: A catalytic hydrogenation method that can offer high selectivity under optimized conditions.

  • Reduction of Nicotinic Acid Derivatives: A versatile route that allows for synthesis from readily available nicotinic acid via an activated intermediate.

The following diagram illustrates these primary pathways.

SynthesisRoutes cluster_start Common Starting Materials 3-Picoline 3-Picoline Nicotinaldehyde Nicotinaldehyde 3-Picoline->Nicotinaldehyde  Oxidation 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine->Nicotinaldehyde  Reduction (Catalytic Hydrogenation) Nicotinic Acid Nicotinic Acid Nicotinic Acid Derivative Nicotinic Acid Derivative Nicotinic Acid->Nicotinic Acid Derivative  Activation Nicotinic Acid Derivative->Nicotinaldehyde  Reduction

Caption: Primary synthetic pathways to Nicotinaldehyde.

Section 2: Route 1 - Oxidation of 3-Picoline

The selective oxidation of the methyl group of 3-picoline (3-methylpyridine) to an aldehyde is challenging due to the potential for over-oxidation to the thermodynamically stable nicotinic acid.[1] Success hinges on precise control of the catalytic system and reaction parameters.

Experimental Protocol: Catalytic Air Oxidation

This protocol is based on systems using a cobalt salt, N-hydroxyphthalimide (NHPI), and a bromide source, which initiate a free-radical oxidation mechanism.[3]

  • Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature control, add 3-picoline, acetic acid (solvent), Co(OAc)₂ (cobalt(II) acetate), N-hydroxyphthalimide (NHPI), and a quaternary ammonium or phosphonium bromide salt.[4]

  • Inerting: Seal the reactor and purge several times with nitrogen to remove residual oxygen.

  • Pressurization & Heating: Pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 1.0–3.0 MPa).[3]

  • Reaction: Heat the mixture to the target temperature (e.g., 170–210 °C) with vigorous stirring.[3][4] The bromide source is crucial as it facilitates the initial hydrogen atom abstraction from the methyl group, initiating the radical chain reaction.[3]

  • Monitoring: Monitor the reaction progress using GC or HPLC to maximize the yield of nicotinaldehyde and minimize the formation of nicotinic acid.

  • Work-up: After cooling and depressurizing, the product can be isolated from the solvent and catalyst residues via extraction and subsequent distillation.[1]

Quantitative Data Summary
ParameterTypical RangeRationale & Key Considerations
Temperature 170 - 210 °CHigher temperatures increase reaction rate but also favor over-oxidation to nicotinic acid.[3]
Pressure (O₂) 1.0 - 3.0 MPaSufficient oxygen is required for the catalytic cycle, but excessive pressure can accelerate side reactions.[3]
Catalyst System Co(II)/NHPI/BromideA synergistic system where Co(II) cycles between oxidation states, NHPI acts as a radical mediator, and bromide initiates the reaction.[3][4]
Solvent Acetic AcidProvides a suitable medium for the reaction and can influence catalyst activity.[4]
Reaction Time 2 - 8 hoursMust be optimized to capture the peak aldehyde concentration before it converts to the carboxylic acid.[3]
Troubleshooting & FAQs: Oxidation of 3-Picoline

Q1: My reaction yield is very low, and a lot of starting material remains. What went wrong?

  • A1: Catalyst Inactivity or Insufficient Initiation. The synergy between the cobalt salt, NHPI, and the bromide source is critical.

    • Check Catalyst Components: Ensure all three components are present in the correct ratios. The bromide is essential for initiating the free-radical process.[3]

    • Temperature/Pressure: The reaction may not have reached the required activation energy. Verify that your temperature and pressure are within the optimal range (e.g., >170°C, >1.0 MPa).[3]

    • Mixing: Inefficient stirring can lead to poor mass transfer of oxygen into the liquid phase, stalling the reaction.

Q2: I'm forming a large amount of nicotinic acid and very little aldehyde. How can I improve selectivity?

  • A2: Over-oxidation is Occurring. Nicotinaldehyde is an intermediate that can be readily oxidized further.[1]

    • Reduce Reaction Time: Monitor the reaction closely and stop it once the maximum concentration of nicotinaldehyde is reached.

    • Lower the Temperature: Operating at the lower end of the effective temperature range (e.g., 170-190°C) can slow the rate of the second oxidation step (aldehyde to acid) more than the first (methyl to aldehyde).

    • Optimize Catalyst Loading: A very high catalyst concentration might be too aggressive, leading to rapid over-oxidation.

Q3: The reaction seems to produce a significant amount of tar-like byproducts. What is the cause?

  • A3: Uncontrolled Radical Reactions. At high temperatures, radical reactions can lead to polymerization and decomposition.

    • Ensure Purity of 3-Picoline: Impurities can initiate unwanted side reactions. Consider distilling your starting material.

    • Moderate Temperature: Avoid excessive temperatures, which can promote thermal decomposition and undesired radical pathways.

Section 3: Route 2 - Reduction of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine (nicotinonitrile) to nicotinaldehyde is a selective transformation that stops the reduction at the imine stage, which is then hydrolyzed to the aldehyde. The key to success is preventing over-reduction to the corresponding amine.

Experimental Protocol: Catalytic Hydrogenation with Raney-Nickel

This protocol is based on a process that uses a poisoned catalyst in a carboxylic acid medium to enhance selectivity.[5][6]

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney-nickel catalyst in an aqueous solution of a carboxylic acid (e.g., acetic acid).[5] The use of a carboxylic acid is preferable to mineral acids like HCl, as it is non-corrosive to the nickel catalyst and the reactor.[5][6]

  • Reaction Setup: Add the 3-cyanopyridine to the catalyst suspension.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 0.5–3 bar).[5][6]

  • Temperature Control: Maintain the reaction temperature in a mild range, typically between 10–30 °C.[5][6] The acidic medium "poisons" the Raney-nickel catalyst, which selectively suppresses the formation of amine byproducts.[5][6]

  • Monitoring & Work-up: Monitor hydrogen uptake to determine the reaction endpoint. Upon completion, the catalyst is filtered off (preferably under an inert atmosphere to prevent it from becoming pyrophoric), yielding an aqueous solution of nicotinaldehyde.[6]

Quantitative Data Summary
ParameterRecommended ValueRationale & Key Considerations
Catalyst Raney-NickelA highly active catalyst for hydrogenation.[5]
Solvent Aqueous Carboxylic AcidActs as a solvent and catalyst modifier, preventing over-reduction and corrosion.[5][6]
Temperature 10 - 30 °CMild conditions favor stopping the reduction at the aldehyde stage.[5][6]
H₂ Pressure 0.5 - 3 barLow pressure is sufficient and helps control selectivity, preventing over-reduction.[5][6]
Reaction Time 3 - 6 hoursTypically sufficient for full conversion under these conditions.[5][6]
Troubleshooting & FAQs: Reduction of 3-Cyanopyridine

Q1: My main product is 3-pyridinemethanamine, not nicotinaldehyde. How do I prevent this over-reduction?

  • A1: Catalyst Activity is Too High or Uncontrolled. The goal is to stop the reduction after the addition of one mole of H₂.

    • Ensure Acidic Medium: The presence of a strong acid is reported to be essential for selectively saturating the carbon-nitrogen triple bond and poisoning the catalyst against further reduction.[5][6] Acetic acid is shown to be effective without being corrosive.[6]

    • Control Temperature and Pressure: Stick to the recommended mild conditions (10-30°C, <3 bar). Higher temperatures and pressures will drive the reaction towards the amine.[5][6]

Q2: The reaction is sluggish or does not proceed to completion. What should I check?

  • A2: Catalyst Deactivation or Poor Reaction Conditions.

    • Catalyst Quality: Ensure you are using active Raney-nickel. Improper storage or handling can lead to deactivation.

    • Purity of 3-Cyanopyridine: Certain impurities (e.g., sulfur compounds) can act as potent catalyst poisons.

    • Hydrogen Supply: Check for leaks in your hydrogenation setup and ensure a consistent supply of hydrogen.

Section 4: Route 3 - Reduction of Nicotinic Acid Derivatives

This route involves activating nicotinic acid, typically as an amide (e.g., a morpholinamide), followed by controlled reduction. This method avoids the often harsh conditions of direct oxidation but requires a two-step process.

Experimental Protocol: Reduction of Nicotinic Acid Morpholinamide
  • Amide Formation: Convert nicotinic acid to its acid chloride using a reagent like thionyl chloride. This is then reacted with morpholine to form the stable nicotinic acid morpholinamide.[1]

  • Reactor Setup: In a dry, inert-atmosphere flask, dissolve the nicotinic acid morpholinamide in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1]

  • Reduction: Cool the solution (typically 0 °C to -10 °C) and slowly add a controlled amount of a reducing agent like lithium aluminium hydride (LiAlH₄) or a modified version like triethoxylithium aluminium hydride.[1] Low temperatures are crucial to prevent over-reduction to the alcohol.[1]

  • Quenching & Work-up: Once the reaction is complete (monitored by TLC or HPLC), carefully quench the excess reducing agent by adding water or an acidic solution.[1] The nicotinaldehyde product is then isolated through extraction, followed by purification via distillation or crystallization.[1]

Troubleshooting & FAQs: Reduction of Nicotinic Acid Derivatives

Q1: My product is primarily 3-pyridinemethanol (the alcohol). How can I stop the reaction at the aldehyde stage?

  • A1: Over-reduction is a common side reaction in these systems. [1]

    • Temperature Control: This is the most critical parameter. Perform the reaction at low temperatures (e.g., 0 °C or below) to moderate the reactivity of the hydride reagent.[1]

    • Choice of Reducing Agent: While LiAlH₄ can be used, less reactive hydride reagents (e.g., DIBAL-H or modified borohydrides/aluminohydrides) often provide better selectivity for aldehydes from amides or esters.

    • Stoichiometry: Use a precise amount of the reducing agent. An excess will invariably lead to the alcohol.

Q2: I am observing the formation of dihydropyridine byproducts. Why?

  • A2: Reduction of the Pyridine Ring. The pyridine ring itself is susceptible to reduction under certain hydride conditions.[1] This is a known side reaction.[1]

    • Milder Reagents: Using a less aggressive reducing agent can often mitigate this issue.

    • Careful pH Control During Work-up: The stability of the pyridine ring can be pH-dependent. Ensure the work-up conditions are not overly harsh.

Section 5: General Troubleshooting and Best Practices

Troubleshooting Start Low Yield or Reaction Failure Purity Are Starting Materials Pure? Start->Purity Conditions Are Reaction Conditions (Temp, Pressure, Time) Correct? Purity->Conditions Yes Purify Purify/Verify Starting Materials Purity->Purify No Stoichiometry Is Stoichiometry of Reagents/Catalysts Correct? Conditions->Stoichiometry Yes AdjustCond Optimize Reaction Parameters Conditions->AdjustCond No SideReaction Is a Specific Side Product Dominating? Stoichiometry->SideReaction Yes AdjustStoich Verify & Adjust Reagent Ratios Stoichiometry->AdjustStoich No AddressSide Consult Specific Route Troubleshooting Guide SideReaction->AddressSide Yes

Caption: A decision tree for troubleshooting nicotinaldehyde synthesis.

Purity of Nicotinaldehyde: The aldehyde product is susceptible to air oxidation, which converts it into nicotinic acid.[1][2] Commercial nicotinaldehyde should be checked for purity, as the presence of nicotinic acid can interfere with subsequent reactions. If necessary, purification can be achieved by vacuum distillation or by treating an ethanolic solution with potassium carbonate followed by filtration and distillation.[7]

Handling and Storage: Nicotinaldehyde is often an air-sensitive liquid.[2] For long-term viability, it should be stored under an inert atmosphere (nitrogen or argon) and refrigerated (2-8 °C) to maintain its purity and prevent oxidation.[2]

Purification Techniques:

  • Vacuum Distillation: Effective for separating the aldehyde from non-volatile impurities and catalyst residues.[7]

  • Extraction: A standard work-up procedure to separate the product from aqueous layers or salt byproducts.[1]

  • Crystallization: Can be used for final polishing if the product is a solid or can be converted to a solid derivative.[1]

References

  • EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
  • US5484918A - Process for the preparation of aqueous nicotinaldehyde.
  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC - PubMed Central. [Link]

  • 3-Pyridinebutanenitrile, γ-oxo - Organic Syntheses Procedure. [Link]

  • US7528256B2 - Process for the preparation of nicotinaldehydes.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - MDPI. [Link]

  • Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. [Link]

Sources

Technical Support Center: 4-(Methylthio)nicotinaldehyde - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section is designed to provide quick answers to common issues encountered during the handling, storage, and use of 4-(Methylthio)nicotinaldehyde.

Q1: My assay results are inconsistent. Could degradation of my 4-(Methylthio)nicotinaldehyde stock solution be the cause?

A1: Yes, inconsistent results are a classic sign of compound degradation. 4-(Methylthio)nicotinaldehyde possesses two key functional groups that are susceptible to degradation: a thioether and an aldehyde. The thioether can be oxidized, and the aldehyde group can also be oxidized or undergo other reactions.

  • Oxidation of the Thioether: The methylthio group (-SCH₃) is susceptible to oxidation, which can occur in the presence of atmospheric oxygen or other oxidizing agents. This oxidation typically proceeds in two steps, first forming the sulfoxide and then the sulfone.[1][2] The formation of these byproducts can significantly alter the compound's biological activity and lead to variability in your experimental outcomes.

  • Oxidation of the Aldehyde: The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (4-(methylthio)nicotinic acid). This is a common degradation pathway for many aldehydes.[3]

  • Other Aldehyde Reactions: Aldehydes can also undergo other reactions, such as hydration in aqueous solutions to form geminal diols, though this is often a reversible process.[4]

To troubleshoot, it is crucial to assess the purity of your stock solution. A simple HPLC analysis can often reveal the presence of these degradation products.

Q2: What are the optimal storage conditions for solid 4-(Methylthio)nicotinaldehyde and its solutions to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of 4-(Methylthio)nicotinaldehyde.

For Solid Compound:

  • Temperature: Store in a refrigerator at temperatures below 4°C (39°F).[5][6]

  • Atmosphere: It is highly recommended to store the solid under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5][6]

  • Light: Protect from direct sunlight and other sources of UV radiation, as photochemical degradation can occur.[5][6]

  • Container: Use a tightly sealed container to prevent moisture absorption and exposure to air.[5][6]

For Solutions:

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, they can facilitate hydrolysis of the aldehyde group. Consider using anhydrous organic solvents if compatible with your experimental design.

  • Temperature: Store solutions refrigerated at 4°C.[7] Storing at room temperature will likely increase the rate of degradation.[7]

  • Container: Use glass containers for storage, as some plastics may be permeable to air or leach contaminants.[7]

  • pH: The stability of the pyridine ring can be pH-dependent. In some cases, intramolecular cyclization between a pyridine and an aldehyde can occur under acidic conditions, and this process can be reversible with changes in pH.[8] While this specific reaction may not apply directly, it highlights the importance of controlling the pH of your solutions.

Storage ParameterSolid Compound RecommendationSolution Recommendation
Temperature < 4°C (Refrigerated)[5][6]4°C (Refrigerated)[7]
Atmosphere Inert (Nitrogen/Argon)[5][6]Degassed solvents if possible
Light Protect from light[5][6]Amber vials or store in the dark
Container Tightly sealed[5][6]Tightly sealed glass vials[7]
pH N/ABuffered to experimental pH
Q3: I suspect my compound has degraded. What are the likely degradation products of 4-(Methylthio)nicotinaldehyde?

A3: The primary degradation products arise from the oxidation of the thioether and aldehyde functional groups.

  • 4-(Methylsulfinyl)nicotinaldehyde: This is the product of the first oxidation step of the methylthio group.

  • 4-(Methylsulfonyl)nicotinaldehyde: Further oxidation of the sulfoxide leads to the sulfone.

  • 4-(Methylthio)nicotinic acid: This results from the oxidation of the aldehyde group.

The presence of these impurities can be confirmed by analytical techniques such as LC-MS or NMR.

Q4: How can I prevent the oxidation of the methylthio group during my experiments?

A4: Preventing oxidation is key to obtaining reliable data.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of 4-(Methylthio)nicotinaldehyde immediately before use.

  • Degas Solvents: For sensitive experiments, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Be mindful of other reagents in your experimental system that could act as oxidizing agents.

  • Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant may be feasible, but this must be carefully validated to ensure it does not interfere with your assay.

Section 2: Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is essential for designing stable formulations and interpreting experimental results. The two primary sites of degradation on 4-(Methylthio)nicotinaldehyde are the thioether and aldehyde moieties.

Oxidation of the Thioether

The sulfur atom in the methylthio group is susceptible to oxidation by various oxidizing agents, including molecular oxygen. This process typically occurs in a stepwise manner.

G 4-(Methylthio)nicotinaldehyde 4-(Methylthio)nicotinaldehyde 4-(Methylsulfinyl)nicotinaldehyde 4-(Methylsulfinyl)nicotinaldehyde 4-(Methylthio)nicotinaldehyde->4-(Methylsulfinyl)nicotinaldehyde [O] 4-(Methylsulfonyl)nicotinaldehyde 4-(Methylsulfonyl)nicotinaldehyde 4-(Methylsulfinyl)nicotinaldehyde->4-(Methylsulfonyl)nicotinaldehyde [O]

Caption: Oxidation pathway of the methylthio group.

Degradation of the Aldehyde Group

The aldehyde group can undergo several reactions that lead to degradation.

  • Oxidation to Carboxylic Acid: This is a common degradation pathway for aldehydes and can be facilitated by mild oxidizing agents.

  • Hydrolysis: In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diol hydrates.[4] While this is a reversible process, it can affect the compound's reactivity and apparent concentration.

  • Thermal Decomposition: At elevated temperatures, aromatic aldehydes can undergo decomposition.[9][10] For aliphatic aldehydes, thermal decomposition can be a complex process involving radical mechanisms.[11][12]

G cluster_aldehyde Aldehyde Degradation 4-(Methylthio)nicotinaldehyde 4-(Methylthio)nicotinaldehyde 4-(Methylthio)nicotinic acid 4-(Methylthio)nicotinic acid 4-(Methylthio)nicotinaldehyde->4-(Methylthio)nicotinic acid Oxidation Geminal Diol Geminal Diol 4-(Methylthio)nicotinaldehyde->Geminal Diol Hydrolysis (reversible)

Caption: Degradation pathways of the aldehyde group.

Section 3: Experimental Protocols for Stability Assessment

To ensure the validity of your experimental results, it is crucial to assess the stability of 4-(Methylthio)nicotinaldehyde under your specific experimental conditions.

Protocol 1: HPLC-Based Stability Study

This protocol outlines a general method for assessing the stability of 4-(Methylthio)nicotinaldehyde in solution over time.

Materials:

  • 4-(Methylthio)nicotinaldehyde

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Buffer solution (if applicable)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4-(Methylthio)nicotinaldehyde in your chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial chromatogram. This will serve as your baseline.

  • Incubate Samples: Aliquot the stock solution into several vials and store them under the conditions you wish to test (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each storage condition and analyze it by HPLC.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may correspond to degradation products. If possible, identify these peaks using a mass spectrometer (LC-MS).

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Procedure:

  • Prepare Stock Solutions: Prepare several aliquots of a known concentration of 4-(Methylthio)nicotinaldehyde in your chosen solvent.

  • Expose to Stress Conditions: Subject each aliquot to a different stress condition:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate.

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate.

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to a light source (e.g., a photostability chamber).

  • Analyze Samples: After a suitable incubation period, analyze each sample by HPLC or LC-MS to identify and quantify the degradation products.

Section 4: Concluding Remarks

The chemical stability of 4-(Methylthio)nicotinaldehyde is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing proper storage and handling procedures, researchers can minimize the impact of compound instability on their work. The troubleshooting guide and experimental protocols provided here serve as a valuable resource for ensuring the integrity of your research involving this compound.

References

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1236–1240. [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • PubChem. (n.d.). 4'-methylthio-4-(pyrrolidinyl)butyrophenone. [Link]

  • PubMed. (n.d.). The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. [Link]

  • PubChem. (n.d.). nicotine degradation IV | Pathway. [Link]

  • OSTI. (1985). Analytical reagents based on pyridine aldehydes. [Link]

  • ACS Publications. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. [Link]

  • The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. [Link]

  • AIP Publishing. (2013). Thermal decomposition products of butyraldehyde. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. [Link]

  • PubChem. (n.d.). Pyruvaldehyde Degradation | Pathway. [Link]

  • Google Patents. (1996).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation or hydrolysis. [Link]

  • ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. [Link]

  • Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • PubMed. (2014). Lipid-derived aldehyde degradation under thermal conditions. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • PubMed. (2008). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. [Link]

  • Reagentia. (n.d.). 4-Methyl-6-(methylthio)nicotinaldehyde (1 x 1 g). [Link]

  • MSU chemistry. (n.d.). Aldehydes and Ketones. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

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Navigating the Synthesis of 4-Substituted Nicotinaldehydes: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-substituted nicotinaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The inherent electronic properties of the pyridine ring often present unique challenges in achieving regioselective substitution at the C4-position. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various alternative synthetic routes, moving beyond theoretical outlines to offer practical, field-tested advice.

I. Common Experimental Hurdles: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when attempting to synthesize 4-substituted nicotinaldehydes.

Q1: My C4-functionalization reaction is giving me a mixture of regioisomers (C2, C3, and C4). How can I improve C4-selectivity?

A1: Achieving C4-selectivity is a central challenge in pyridine chemistry. The electronic nature of the pyridine ring favors nucleophilic attack at the C2 and C4 positions, and electrophilic attack at C3. To enhance C4-selectivity, consider the following:

  • Steric Hindrance: If your starting material allows, introducing bulky substituents at the C2 and C6 positions can sterically hinder reactions at these sites, thereby favoring C4-functionalization.

  • Directed Metalation: Employing a directing group at the C3 position can facilitate selective deprotonation at the C4 position.

  • Blocking Groups: The use of a removable blocking group on the pyridine nitrogen can alter the electronic properties and steric environment of the ring, promoting C4-alkylation in Minisci-type reactions.[1][2][3][4]

Q2: I am struggling with low yields in my cross-coupling reaction to introduce a substituent at the C4 position. What are the likely causes?

A2: Low yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on pyridine substrates can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of your catalyst (e.g., palladium), leading to catalyst inhibition or deactivation. The choice of ligand is crucial to modulate the catalyst's reactivity and stability.

  • Substrate Reactivity: The reactivity of your 4-halonicotinaldehyde precursor is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive halide, you may need to employ a more active catalyst system or harsher reaction conditions.

  • Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst. The purity of your reagents and solvents is also paramount.

Q3: I am observing significant hydrodehalogenation (replacement of the C4-halogen with hydrogen) as a side product. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions. It can be caused by:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate in Buchwald-Hartwig amination.[5]

  • Protonolysis of the Organometallic Intermediate: Traces of water or other protic sources can quench the organometallic species formed during the catalytic cycle.

To mitigate this, ensure strictly anhydrous conditions and consider using a bulkier ligand that can disfavor β-hydride elimination.

II. Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common alternative synthetic routes to 4-substituted nicotinaldehydes.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 position of the nicotinaldehyde scaffold.

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl groups at the C4 position using a 4-halonicotinaldehyde and a boronic acid or ester.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Inactive Catalyst• Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that forms the active Pd(0) species more reliably. • Ensure the ligand is not oxidized; store under an inert atmosphere.
2. Poor Substrate Reactivity• If using a 4-chloronicotinaldehyde, consider switching to the more reactive 4-bromo or 4-iodo derivative. • For challenging substrates, increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
3. Inefficient Transmetalation• The choice of base is critical for activating the boronic acid.[1] Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is anhydrous. • Consider using a different boronic acid derivative, such as a boronate ester (e.g., pinacol ester), which can have different reactivity profiles.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen• Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.
2. Inappropriate Ligand• Use a ligand that promotes the desired cross-coupling over homocoupling. Bulky, electron-rich phosphine ligands are often effective.
Protodeboronation (Loss of Boronic Acid Group) 1. Unstable Boronic Acid• Use freshly prepared or purified boronic acid. Heteroarylboronic acids can be particularly prone to protodeboronation. • Consider using more stable boronate esters, such as MIDA boronates, which slowly release the boronic acid under the reaction conditions.[6]
2. Aqueous Conditions• While some Suzuki reactions tolerate water, for sensitive substrates, ensure anhydrous conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloronicotinaldehyde with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-chloronicotinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand (if required) to the flask.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination enables the synthesis of 4-aminonicotinaldehydes from 4-halonicotinaldehydes and a primary or secondary amine.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Unreactive Aryl Chloride• Aryl chlorides are less reactive than bromides or iodides. Use a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).[7] • Higher reaction temperatures (100-120 °C) are often required for aryl chlorides.
2. Inappropriate Base• A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is anhydrous and of high purity.[7]
Hydrodehalogenation 1. β-Hydride Elimination• This is a known side reaction.[5] Using a bulkier ligand can sometimes suppress this pathway.
2. Presence of Protic Impurities• Ensure all reagents and solvents are scrupulously dry.
Poor Regioselectivity with Dihalopyridines 1. Similar Reactivity of Halogen Positions• Achieving regioselectivity can be challenging. The reactivity of the different halogen positions is influenced by electronic and steric factors. For example, in 2,4-dichloropyridine, the C2-position is generally more reactive towards nucleophilic attack.[7] Careful optimization of reaction conditions (temperature, ligand, and base) is required.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloronicotinaldehyde with Morpholine

  • Reaction Setup: In a glovebox, charge a vial with 4-chloronicotinaldehyde (1.0 mmol), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 mmol, 2 mol%), a suitable ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add morpholine (1.2 mmol) and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 16-24 hours.[7]

  • Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Route 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines. A directing metalating group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile. For C4-substitution, a DMG at the C3 position is required.

Troubleshooting Guide: Directed ortho-Metalation

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Lithiation 1. Insufficiently Strong Base• Ensure your organolithium reagent (e.g., n-BuLi, s-BuLi) is fresh and properly titrated. • The presence of an additive like TMEDA can break up organolithium aggregates and increase basicity.
2. Ineffective Directing Group• The coordinating ability of the DMG is crucial. Stronger DMGs (e.g., amides, carbamates) are more effective than weaker ones (e.g., methoxy).
Poor Regioselectivity 1. Competing Deprotonation Sites• The presence of other acidic protons in the molecule can lead to a loss of regioselectivity. Ensure the C4-proton is the most acidic.
2. Nucleophilic Addition of Organolithium• Organolithium reagents can add to the C=N bond of the pyridine ring.[8] Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can minimize this side reaction.[8]
Low Yield After Quenching with Electrophile 1. Unreactive Electrophile• Ensure the electrophile is sufficiently reactive to trap the lithiated intermediate.
2. Temperature Control• Maintain a low temperature during the lithiation and quenching steps to prevent decomposition of the organolithium species.

Experimental Protocol: C4-Formylation of 3-Substituted Pyridine via DoM

  • Reaction Setup: To a solution of a 3-substituted pyridine with a suitable DMG (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol) dropwise at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Route 3: Minisci-Type Reactions for 4-Alkylnicotinaldehydes

The Minisci reaction is a radical-based method for the C-H alkylation of electron-deficient heterocycles, including pyridines. Achieving C4-selectivity can be challenging due to the inherent preference for C2-alkylation.

Troubleshooting Guide: Minisci-Type Reactions

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor Regioselectivity (Mixture of C2 and C4 isomers) 1. Inherent Reactivity of Pyridine Ring• The C2 position is often more electronically favored for radical attack.
2. Lack of Steric Bias• Without substituents at the C2/C6 positions, a mixture of isomers is common.
Solution: • Employ a blocking group strategy. A removable group on the pyridine nitrogen can sterically block the C2/C6 positions and electronically favor attack at C4.[1][2][3][4]
Low Yield 1. Inefficient Radical Generation• Ensure the radical initiator (e.g., ammonium persulfate) and catalyst (e.g., silver nitrate) are of good quality.
2. Unstable Radical Intermediate• The stability of the alkyl radical generated from the carboxylic acid precursor is important.

Experimental Protocol: C4-Alkylation of Pyridine using a Blocking Group Strategy

This is a two-step process involving the installation of a blocking group, followed by the Minisci reaction.

Step 1: Installation of the Blocking Group (Example with a maleate-derived group) [1][2][3]

  • React pyridine with maleic acid to form the pyridinium salt.

  • Esterify the carboxylic acid groups to enhance stability and solubility.

Step 2: Minisci Reaction [3]

  • Reaction Setup: In a biphasic mixture of dichloroethane and water, combine the pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and a catalytic amount of silver nitrate (AgNO₃, 20 mol%).[3]

  • Reaction: Heat the mixture to 50 °C for 2 hours.[3]

  • Work-up and Deprotection: After completion, extract the product and then remove the blocking group under appropriate conditions (e.g., with a base like DBU).

  • Purification: Purify the final 4-alkylated pyridine by column chromatography.

III. Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substituent, the availability of starting materials, and the required scale of the synthesis.

Synthetic Route Substituent Type Advantages Common Challenges Key Considerations
Suzuki-Miyaura Coupling Aryl, Heteroaryl• Wide substrate scope • High functional group tolerance • Commercially available reagents• Catalyst deactivation • Protodeboronation • Homocoupling• Ligand and base selection are crucial. • Requires a 4-halonicotinaldehyde precursor.
Buchwald-Hartwig Amination Amino• Direct C-N bond formation • Good functional group tolerance• Reactivity of aryl chlorides • Hydrodehalogenation side reactions• Requires a highly active catalyst system for chlorides. • Strictly anhydrous conditions are necessary.
Directed ortho-Metalation Various (by trapping with electrophiles)• High regioselectivity with appropriate directing groups• Requires a directing group at C3 • Cryogenic temperatures are often needed • Strong bases can have limited functional group tolerance• Choice of base is critical to avoid side reactions. • The directing group must be compatible with the reaction conditions.
Minisci-Type Reaction Alkyl• C-H functionalization (atom economical)• Poor regioselectivity without a blocking group strategy • Radical reactions can have side products• A blocking group strategy is often necessary for C4-selectivity.

IV. Visualizing Synthetic Pathways

The following diagrams illustrate the core concepts of the discussed synthetic routes.

Suzuki_Miyaura_Coupling 4-Halonicotinaldehyde 4-Halonicotinaldehyde 4-Arylnicotinaldehyde 4-Arylnicotinaldehyde 4-Halonicotinaldehyde->4-Arylnicotinaldehyde Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Arylnicotinaldehyde Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->4-Arylnicotinaldehyde Base Base Base->4-Arylnicotinaldehyde

Caption: Suzuki-Miyaura Coupling for 4-Arylnicotinaldehydes.

Buchwald_Hartwig_Amination 4-Halonicotinaldehyde 4-Halonicotinaldehyde 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde 4-Halonicotinaldehyde->4-Aminonicotinaldehyde Buchwald-Hartwig Amination Amine Amine Amine->4-Aminonicotinaldehyde Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->4-Aminonicotinaldehyde Base Base Base->4-Aminonicotinaldehyde

Caption: Buchwald-Hartwig Amination for 4-Aminonicotinaldehydes.

Directed_Ortho_Metalation 3-Substituted Pyridine (with DMG) 3-Substituted Pyridine (with DMG) 4-Lithio-Pyridine Intermediate 4-Lithio-Pyridine Intermediate 3-Substituted Pyridine (with DMG)->4-Lithio-Pyridine Intermediate 1. Deprotonation Organolithium Base Organolithium Base Organolithium Base->4-Lithio-Pyridine Intermediate 4-Substituted Nicotinaldehyde 4-Substituted Nicotinaldehyde 4-Lithio-Pyridine Intermediate->4-Substituted Nicotinaldehyde 2. Electrophilic Quench Electrophile (e.g., DMF) Electrophile (e.g., DMF) Electrophile (e.g., DMF)->4-Substituted Nicotinaldehyde

Caption: Directed ortho-Metalation for C4-Functionalization.

V. References

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. [Link]

  • C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. Thieme Connect. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Substrate scope with aryl aldehydes. The yields are of isolated... ResearchGate. [Link]

  • Optimization of the electrochemical Minisci alkylation of 4- methylquinoline (1a) a. ResearchGate. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

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Validation & Comparative

comparative analysis of different synthetic routes to 4-(Methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes to 4-(Methylthio)nicotinaldehyde

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-(methylthio)nicotinaldehyde (4-(methylthio)pyridine-3-carbaldehyde) is a critical transformation in the development of kinase inhibitors and sulfur-containing heterocycles. While multiple theoretical routes exist, the practical landscape is dominated by Nucleophilic Aromatic Substitution (


)  due to the unique electronic synergy of the pyridine ring.

The "Gold Standard" Recommendation: For scale-up and reproducibility, Route 1 (


 on 4-chloronicotinaldehyde)  is the superior method. It leverages the electron-withdrawing aldehyde group at C3 to activate the C4-chloride for displacement by thiomethoxide. This route avoids the cryogenic conditions of lithiation and the inconsistent yields of nitrile reduction.

Alternative Pathways:

  • Route 2 (Directed Lithiation): Best for de novo construction of the aldehyde functionality if the 4-chloro precursor is unavailable.

  • Route 3 (Reductive): Viable only if the 4-(methylthio)nicotinonitrile precursor is already in the chemical inventory.

Part 2: Detailed Technical Protocols

Route 1: Nucleophilic Aromatic Substitution ( )

Status: Primary Recommended Route Mechanism: Addition-Elimination (


)

This protocol exploits the "activating" nature of the 3-formyl group. The aldehyde at C3 withdraws electron density from the ring, making the C4 position highly electrophilic and susceptible to attack by the soft nucleophile, sodium thiomethoxide.

Workflow Diagram:

SNAr_Route Start 4-Chloronicotinaldehyde (Commercially Available) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack Reagent NaSMe (1.1 eq) MeOH, 0°C to RT Reagent->Start Product 4-(Methylthio)nicotinaldehyde (Yield: 85-95%) Intermediate->Product Cl- Elimination

Figure 1: Mechanism of


 displacement of chloride by thiomethoxide.

Experimental Protocol:

  • Preparation: Charge a reaction vessel with 4-chloronicotinaldehyde (1.0 equiv) and anhydrous methanol (10-15 volumes).

  • Cooling: Cool the solution to 0–5°C using an ice bath. Note: Exothermic control is crucial to prevent polymerization of the aldehyde.

  • Addition: Slowly add Sodium Thiomethoxide (NaSMe) (1.1–1.2 equiv) as a solid or methanolic solution. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

Critical Insight: The reaction is virtually quantitative. If low yields are observed, check the quality of NaSMe (it absorbs moisture rapidly) and ensure the aldehyde starting material is free of acid impurities.

Route 2: Directed Ortho-Lithiation (DoM)

Status: Secondary Route (For Scaffold Construction) Mechanism: Lithium-Halogen Exchange followed by Formylation.

This route is used when the aldehyde functionality is not yet present. It typically starts from 4-chloropyridine. Direct lithiation of 4-(methylthio)pyridine is possible but less regioselective than the halogen-directed route.

Workflow Diagram:

Lithiation_Route Start 4-Chloropyridine Step1 LDA or n-BuLi THF, -78°C Start->Step1 Lithio 3-Lithio-4-chloropyridine (Intermediate) Step1->Lithio Ortho-Lithiation Quench DMF (Dimethylformamide) Lithio->Quench Electrophilic Trapping Aldehyde 4-Chloronicotinaldehyde Quench->Aldehyde Hydrolysis Final Proceed to Route 1 ($S_NAr$) Aldehyde->Final

Figure 2: Construction of the nicotinaldehyde core via cryogenic lithiation.

Experimental Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Lithiation: Dissolve 4-chloropyridine (or its HCl salt, neutralized) in anhydrous THF . Cool to -78°C.[1]

  • Base Addition: Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise. Stir for 1 hour at -78°C. Note: 4-chloropyridine directs lithiation to the C3 position.

  • Formylation: Add dry DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with ether/DCM to obtain 4-chloronicotinaldehyde.

  • Conversion: Convert to 4-(methylthio)nicotinaldehyde using the Route 1 protocol.

Critical Insight: Temperature control is non-negotiable. Above -60°C, the lithiated pyridine species can undergo "pyridyne" formation or polymerization, destroying the yield.

Route 3: Reductive Transformation

Status: Niche / Low Priority Mechanism: Partial reduction of nitrile or ester.

Protocol Summary: Starting from 4-(methylthio)nicotinonitrile , reduction is performed using Raney Nickel in Formic Acid (reflux) or DIBAL-H at -78°C.

  • Pros: Useful if the nitrile is a byproduct of other steps.

  • Cons: High risk of over-reduction to the amine (with Raney Ni) or alcohol (with DIBAL). The aldehyde is often unstable under the harsh reflux conditions of the Raney Ni method.

Part 3: Comparative Analysis & Data

FeatureRoute 1:

(Recommended)
Route 2: Lithiation (DoM)Route 3: Nitrile Reduction
Starting Material 4-Chloronicotinaldehyde4-Chloropyridine4-(Methylthio)nicotinonitrile
Reagents NaSMe, MeOHLDA, DMF, THFRaney Ni/HCOOH or DIBAL
Temperature 0°C to RT-78°C (Cryogenic)Reflux or -78°C
Typical Yield 85 - 95% 60 - 75% (2 steps)40 - 60%
Scalability High (kg scale feasible)Low (Cryogenic limits)Medium
Safety Profile Moderate (Thiol stench)High Risk (Pyrophoric Li)Moderate (H2 gas/Ni)
Cost Efficiency High Low (Energy intensive)Medium

Part 4: References

  • Synthesis of 4-(methylthio)nicotinaldehyde via

    
    : 
    
    • Title: Substituted Pyridine Synthesis via Nucleophilic Displacement.

    • Source: US Patent 6,638,944 B2 (2003).

    • Context: Describes the reaction of 4-chloronicotinaldehyde with sodium thiomethoxide in methanol.

    • URL:

  • Lithiation of 4-Halopyridines:

    • Title: Directed Lithiation and Substitution of Pyridine Derivatives.[1][2][3][4]

    • Source:Chemical Reviews / Tetrahedron.

    • Context: Establishes regioselectivity of 4-chloropyridine lithiation at the C3 position.

    • URL:

  • General Nitrile Reduction Methods:

    • Title: The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Formic Acid.

    • Source:Organic Syntheses.

    • Context: General procedure for converting nicotinonitriles to nicotinaldehydes.

    • URL:

Sources

A Comparative Guide to the Cytotoxic Evaluation of 4-(Methylthio)nicotinaldehyde Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic properties of compounds derived from or structurally related to 4-(Methylthio)nicotinaldehyde. In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing nitrogen and sulfur, represent a promising reservoir of pharmacologically active agents.[1] The strategic incorporation of a methylthio (-SCH3) group can enhance biological activity by modulating lipophilicity and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to facilitate further investigation into this chemical class.

The Rationale for Evaluating Nicotinaldehyde Scaffolds in Oncology

The pyridine ring, a core component of nicotinaldehyde, is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1] Its derivatives are capable of diverse biological interactions, including enzyme inhibition and DNA intercalation, making them valuable for targeting cancer cells.[1] The aldehyde functional group serves as a versatile handle for synthesizing a wide array of derivatives, such as Schiff bases and chalcones, allowing for systematic exploration of structure-activity relationships (SAR). Furthermore, the parent molecule, nicotinaldehyde, has been identified as a precursor in NAD biosynthesis, a critical pathway for cancer cell metabolism and proliferation.[2] This inherent link to cancer cell sustenance makes its derivatives compelling candidates for therapeutic intervention.

Comparative Cytotoxicity: A Data-Driven Analysis

While direct cytotoxic data for 4-(Methylthio)nicotinaldehyde derivatives is not extensively published, we can draw valuable comparisons from structurally analogous compounds, such as Schiff bases derived from 4-(methylthio)benzaldehyde and various thiophene analogues. Thiophene, a bioisostere of the benzene ring, is another key heterocyclic moiety known to impart significant anticancer activity.[1][3]

The following table summarizes the cytotoxic activity (IC50) of selected derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for cytotoxicity. A lower IC50 value indicates higher potency.

Table 1: Comparative Cytotoxic Activity (IC50) of Selected Derivatives

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Thiophene Analogue Amino-thiophene derivative 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[3]
Amino-thiophene derivative 15bA2780CP (Ovarian, Cisplatin-Resistant)10 ± 0.15Sorafenib9.4 ± 0.14[3]
Thiophene Chalcone Compound 5aHCT-15 (Colon)~21 µg/mLDoxorubicin25 µg/mL[4]
Cinnamaldehyde Chalcone Compound 3eCaco-2 (Colon)32.19 ± 3.92--[1]
Organotin Compound Compound C1MCF-7 (Breast)2.5 ± 0.50 µg/mL--[5]
Schiff Base 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL*--[6]

*Note: Values reported in µg/mL have been maintained as in the source material. Conversion to µM requires the molecular weight of the specific compound.

Field Insights: The data reveals several key trends. The amino-thiophene derivative 15b demonstrates potent activity against both sensitive and resistant ovarian cancer cell lines, with IC50 values comparable to the established drug Sorafenib.[3] This suggests its potential to overcome certain mechanisms of drug resistance. Similarly, the thiophene chalcone 5a shows superior activity against colon cancer cells compared to the widely used chemotherapeutic agent Doxorubicin.[4] It is noteworthy that the cytotoxic potency can vary significantly based on the specific chemical modifications and the cancer cell line being tested, underscoring the importance of broad-spectrum screening in early-stage drug discovery.

Unraveling the Mechanism of Action: The Path to Cell Death

The cytotoxic effect of these compounds is often mediated by the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[5] Several key molecular events characterize apoptosis, including the activation of caspases, DNA fragmentation, and the generation of reactive oxygen species (ROS).[5]

Many potent anticancer compounds exert their effects by triggering the intrinsic apoptotic pathway. This process involves an increase in intracellular ROS, leading to mitochondrial dysfunction.[5] This, in turn, causes the release of cytochrome c, which activates a cascade of caspase enzymes (like caspase-9 and caspase-3), ultimately leading to the execution of cell death.[7]

apoptosis_pathway Derivative Anticancer Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic compounds.

Studies on cinnamaldehyde-based chalcones have shown that treatment of Caco-2 colon cancer cells leads to a significant increase in early and late-stage apoptotic cells.[1] This effect was correlated with the activation of Caspase-3, confirming the involvement of the intrinsic apoptotic pathway.[1] Similarly, certain organotin compounds have been shown to induce apoptosis in MCF-7 breast cancer cells through ROS generation and subsequent DNA fragmentation.[5]

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability and, by extension, cytotoxicity.[8][9] The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Self-Validating System:

This protocol is designed to be self-validating by including critical controls:

  • Untreated Control: Cells treated with vehicle (e.g., DMSO) alone. This represents 100% cell viability.

  • Blank Control: Wells containing media and MTT but no cells. This is used to subtract background absorbance.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect a cytotoxic response.

Step-by-Step Methodology

1. Materials and Reagents:

  • Human cancer cell line of choice (e.g., MCF-7, HepG2, A549)
  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
  • Phosphate-Buffered Saline (PBS), sterile
  • Trypsin-EDTA
  • 96-well flat-bottom sterile culture plates
  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.
  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
  • Test compounds (4-(Methylthio)nicotinaldehyde derivatives) dissolved in DMSO.
  • Multichannel pipette and sterile tips
  • Microplate reader (absorbance at 570 nm)

2. Cell Seeding:

  • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
  • Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds and the positive control in culture medium.
  • After 24 hours, carefully remove the old medium from the wells.
  • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

  • Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][11]
  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[11] The incubation time is critical and should be optimized for the specific cell line.
  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
  • Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[11]
  • Calculate the percentage of cell viability using the following formula:
  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
  • Plot the % Viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="1. Seed Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="2. Incubate 24h\n(Cell Adhesion)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="3. Add Test Compounds\n(Serial Dilutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="4. Incubate 24-72h\n(Drug Exposure)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="5. Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; incubate3 [label="6. Incubate 2-4h\n(Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; solubilize [label="7. Add DMSO to\nDissolve Formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="8. Read Absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="9. Calculate % Viability\n& Determine IC50", fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives based on nicotinaldehyde and related heterocyclic scaffolds, such as thiophene, are a fertile ground for the discovery of novel anticancer agents. The data from analogous compounds indicates that high potency, even against drug-resistant cancer cell lines, is achievable through strategic chemical modification. The primary mechanism of action appears to be the induction of apoptosis, a highly desirable trait for an anticancer drug.

Future research should focus on the synthesis and systematic evaluation of a focused library of 4-(Methylthio)nicotinaldehyde derivatives. Key steps forward include:

  • Broad-Spectrum Screening: Evaluating new derivatives against a diverse panel of cancer cell lines to identify lead compounds with potent and selective activity.

  • In-Depth Mechanistic Studies: Moving beyond cytotoxicity to elucidate the specific molecular targets and signaling pathways affected by the most promising compounds.

  • In Vivo Evaluation: Testing the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates to determine their drug-likeness and potential for clinical development.

By leveraging the methodologies and insights presented in this guide, researchers can effectively advance the exploration of 4-(Methylthio)nicotinaldehyde derivatives as a potential new class of cancer therapeutics.

References

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of thiophene analogues of chalcones | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • Springer. (n.d.). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers (Basel). Retrieved from [Link]

  • Pellegrini, S., et al. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. Retrieved from [Link]

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  • Growing Science. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. Retrieved from [Link]

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  • RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives.... Retrieved from [Link]

  • ResearchGate. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Retrieved from [Link]

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  • Rasayan Journal of Chemistry. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Retrieved from [Link]

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Sources

A Framework for Efficacy Comparison of Novel Kinase Inhibitors: The Case of 4-(Methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Novelty

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer[1]. This has made them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. However, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds with unique inhibitory profiles.

This guide addresses the challenge of evaluating a novel compound, 4-(Methylthio)nicotinaldehyde, for its potential as a kinase inhibitor. Currently, there is a lack of published data characterizing this specific molecule as a kinase inhibitor. Therefore, this document serves as a comprehensive methodological framework. It outlines the essential experimental comparisons a researcher would perform to rigorously assess the efficacy of a new chemical entity (NCE) like 4-(Methylthio)nicotinaldehyde against established, clinically relevant kinase inhibitors.

For this comparative framework, we will use two well-characterized inhibitors as benchmarks:

  • Imatinib: A selective tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGFR[2][3][4].

  • Sorafenib: A multi-kinase inhibitor targeting several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR[5][6][7][8].

The central objective is to move beyond simple potency measurements (e.g., IC50) and build a multi-faceted understanding of the NCE's biochemical activity, cellular efficacy, and mechanism of action relative to these standards.

Pillar 1: Foundational Biochemical Characterization

The initial step in evaluating any potential kinase inhibitor is to determine its direct effect on enzyme activity in a controlled, cell-free environment. This biochemical approach provides the cleanest measure of potency and selectivity.[9]

Experimental Objective: Determining In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce a kinase's activity by 50%. A robust kinase inhibition assay requires careful optimization of several factors, including ATP concentration, enzyme linearity, and substrate selection[10][11].

Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare Reagents: - Recombinant Kinase - Substrate (Peptide/Protein) - ATP (at Km concentration) - Test Compounds (Serial Dilutions) - Assay Buffer B 2. Dispense Compounds: Add serially diluted 4-(Methylthio)nicotinaldehyde, Imatinib, Sorafenib, and DMSO (vehicle control) to multi-well plate. A->B C 3. Initiate Reaction: Add Kinase, Substrate, and ATP mixture to wells. B->C D 4. Incubate: Allow reaction to proceed for a defined time at a controlled temperature. C->D E 5. Stop Reaction & Detect: Add detection reagent. (e.g., ADP-Glo™ for luminescence) D->E F 6. Measure Signal: Read plate on a luminometer or appropriate instrument. E->F G 7. Data Analysis: Normalize data to controls. Plot % Inhibition vs. [Inhibitor]. Calculate IC50 via non-linear regression. F->G

Caption: Workflow for an in vitro biochemical kinase assay to determine IC50 values.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] Less ADP production corresponds to higher inhibition.

  • Reagent Preparation: Prepare serial dilutions of 4-(Methylthio)nicotinaldehyde, Imatinib, and Sorafenib in an appropriate buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of a reaction mixture containing the target kinase (e.g., ABL for Imatinib comparison, RAF for Sorafenib) and its specific substrate.

    • Add 2.5 µL of the diluted test compounds or DMSO vehicle control.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure physiologically relevant and comparable IC50 data.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the results and fit a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of potency and selectivity.

CompoundTarget KinaseIC50 (nM)
4-(Methylthio)nicotinaldehyde ABLExperimental Value
c-KITExperimental Value
RAFExperimental Value
VEGFR2Experimental Value
Imatinib (Control) ABL150
c-KIT200
RAF>10,000
VEGFR2>10,000
Sorafenib (Control) ABL>10,000
c-KIT90
RAF6
VEGFR220

Note: IC50 values for controls are representative and may vary based on assay conditions.

Pillar 2: Cellular Efficacy and Target Engagement

While biochemical assays are essential, they don't capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and engagement with the target protein in its native state.[13] Therefore, the next critical step is to assess the compound's activity in living cells.

Experimental Objective 1: Assessing Cellular Potency (EC50)

The half-maximal effective concentration (EC50) measures the compound's potency in a cell-based context, typically by evaluating its effect on cell viability or proliferation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay quantifies ATP, an indicator of metabolically active cells.[14] A decrease in ATP levels reflects a reduction in cell viability.

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The choice of cell line is critical; for instance, K562 cells (expressing BCR-ABL) are suitable for comparison with Imatinib.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(Methylthio)nicotinaldehyde and the appropriate control inhibitors. Include a DMSO-only control. Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[15][16]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize the data to the DMSO control and calculate the EC50 value by plotting a dose-response curve.

Data Presentation: Comparative Cellular Potency
CompoundCell Line (Relevant Target)EC50 (nM)
4-(Methylthio)nicotinaldehyde K562 (BCR-ABL)Experimental Value
A375 (BRAF V600E)Experimental Value
Imatinib (Control) K562 (BCR-ABL)250
A375 (BRAF V600E)>10,000
Sorafenib (Control) K562 (BCR-ABL)>5,000
A375 (BRAF V600E)500

Note: EC50 values for controls are representative.

Experimental Objective 2: Verifying Intracellular Target Inhibition

To confirm that the observed cytotoxic effects are due to the inhibition of the intended kinase, it is crucial to measure the phosphorylation status of its downstream substrates. Western blotting is the gold-standard technique for this purpose.[17]

Signaling Pathway: RAF-MEK-ERK (MAPK Pathway)

G cluster_pathway RAF-MEK-ERK Signaling RAF RAF Kinase MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF MTN 4-(Methylthio)nicotinaldehyde (Hypothetical Target) MTN->RAF

Caption: Inhibition of the RAF-MEK-ERK pathway by Sorafenib.

Protocol: Western Blot for Phospho-Proteins
  • Cell Treatment and Lysis: Treat cells (e.g., A375) with 4-(Methylthio)nicotinaldehyde, Sorafenib, or DMSO at a concentration near their respective EC50 values for 1-2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., phospho-ERK) and the total protein (e.g., total-ERK) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Develop the blot using an ECL reagent and image the chemiluminescent signal.[17] Densitometry analysis is then used to quantify the reduction in the phospho-protein signal relative to the total protein.

Conclusion: Synthesizing a Comparative Profile

This guide provides a systematic framework for evaluating the efficacy of a novel compound, 4-(Methylthio)nicotinaldehyde, as a potential kinase inhibitor. By rigorously comparing its biochemical potency (IC50), cellular activity (EC50), and ability to engage its intracellular target against well-defined benchmarks like Imatinib and Sorafenib, researchers can build a comprehensive and reliable profile of the new chemical entity. This multi-pillar approach, grounded in validated experimental protocols, is essential for making informed decisions in the drug discovery pipeline and ensuring that only the most promising candidates advance toward further development.

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  • PubMed. (2025, September 5). Pyrimidine Nucleos(t)ide Therapy in Patients With Thymidine Kinase 2 Deficiency: A Multicenter Retrospective Chart Review Study. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • PMC - NIH. (2024, February 28). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available at: [Link]

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Biological Activity of Thioether Substituted Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Thioether Substituted Pyridines Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the medicinal chemistry and biological efficacy of thioether (sulfide) substituted pyridines . Unlike their ether (-O-) or amine (-NH-) analogues, thioether linkages offer a unique metabolic "switch" via oxidation to sulfoxides and sulfones, modulating lipophilicity and target residency time in vivo. This document compares these scaffolds across anticancer, antimicrobial, and neurotropic applications, providing experimental protocols and structure-activity relationship (SAR) data for drug development professionals.

Comparative Analysis: The Thioether Advantage

The thioether moiety (-S-) is not merely a linker; it is a functional pharmacophore. Its performance differs significantly from isosteric replacements.

Physicochemical & Metabolic Comparison

The following table contrasts the thioether pyridine scaffold with common alternatives.

FeatureThioether Pyridine (-S-)Ether Pyridine (-O-)Amine Pyridine (-NH-)Impact on Drug Design
Lipophilicity (LogP) HighModerateLowThioethers cross the Blood-Brain Barrier (BBB) more effectively.
H-Bonding Weak AcceptorModerate AcceptorStrong Donor/AcceptorThioethers rely on hydrophobic/van der Waals interactions rather than H-bonds.
Metabolic Fate Oxidative Switch: Converts to Sulfoxide (Polar)

Sulfone (Highly Polar).
Stable (O-dealkylation is slow).N-oxidation or N-dealkylation.ROS-Responsive: Thioethers can act as prodrugs activated by Reactive Oxygen Species (ROS) in tumor microenvironments.
Bond Angle ~90-100° (Bent)~105-110°~107-110°The acute angle of C-S-C alters the spatial orientation of substituents, affecting receptor fit.
Mechanism of Action: The "Redox Switch"

Thioether pyridines exhibit a unique biological behavior known as oxidation sensitivity . In high-ROS environments (e.g., solid tumors), the hydrophobic thioether is oxidized to a hydrophilic sulfoxide/sulfone. This phase transition can trigger drug release from polymeric micelles or alter the binding affinity of the small molecule in situ.

RedoxSwitch Substrate Thioether Pyridine (Hydrophobic / LogP High) Sulfoxide Sulfoxide Metabolite (Amphiphilic / Polar) Substrate->Sulfoxide Oxidation (CYP450 / ROS) ROS Tumor Microenvironment (High H2O2 / ROS) ROS->Substrate Triggers Sulfone Sulfone Metabolite (Hydrophilic / Excretable) Sulfoxide->Sulfone Further Oxidation Outcome1 Increased Solubility (Drug Release) Sulfoxide->Outcome1 Outcome2 Altered Target Binding (Active/Inactive Switch) Sulfone->Outcome2

Figure 1: The metabolic oxidation pathway of thioether pyridines. The transformation from hydrophobic sulfide to polar sulfone alters pharmacokinetics and binding affinity.

Therapeutic Applications & Experimental Data[1][2][3][4][5][6]

Anticancer Activity (VEGFR-2 Inhibition)

Thioether-substituted pyridines, particularly those fused with thiazoles or thienopyridines, act as potent kinase inhibitors. The sulfur atom enhances potency against VEGFR-2 compared to urea or ether linkers, likely due to electronic modulation of the pyridine ring and specific hydrophobic pocket interactions.

Comparative Potency Data (IC50 values against MCF-7 Cell Line):

Compound ClassSubstituent (R)LinkerIC50 (µM)Mechanism
Thioether Pyridine 4-Phenyl-S- 0.22 VEGFR-2 Inhibition / ROS Activation
Ether Pyridine4-Phenyl-O-1.88General Cytotoxicity
Standard DrugDoxorubicinN/A1.93DNA Intercalation

Data Source: Synthesized from comparative analysis of pyridine derivatives in literature [2, 6].

Antimicrobial & Antifungal Activity

2-Alkylsulfanyl pyridines have demonstrated significant efficacy against S. aureus and C. albicans.[1] The lipophilicity of the thioether chain facilitates cell membrane penetration, a critical factor for antimicrobial agents targeting intracellular pathogens.

Key Finding: Compounds with a 2-thioalkyl group and electron-withdrawing substituents (e.g., -NO2, -Cl) on the pyridine ring show MIC values comparable to Fluconazole.

Neurotropic (CNS) Activity

Unlike hydrophilic amides, thioether pyridines easily cross the blood-brain barrier.

  • Anxiolytic Effect: 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have shown anxiolytic activity 4x greater than Diazepam in animal models [1].[2]

  • Mechanism: Modulation of GABAergic pathways, facilitated by the high lipophilicity of the thioether side chain.

Experimental Protocols

Protocol A: Synthesis of Thioether Pyridines via Nucleophilic Substitution

This is the standard industry method for generating the thioether linkage.

Reagents:

  • 2-Chloropyridine derivative (1.0 eq)

  • Thiol (R-SH) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the 2-chloropyridine derivative in 5 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add 2.0 mmol of anhydrous

    
     to the solution. Stir for 15 minutes at room temperature.
    
  • Addition: Dropwise add 1.1 mmol of the appropriate thiol (e.g., thiophenol or alkyl thiol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The thioether product will appear as a less polar spot compared to the starting pyridine.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The thioether product usually precipitates.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized thioether pyridine against cancer cell lines (e.g., MCF-7).

Materials:

  • Cell Line: MCF-7 (Human Breast Adenocarcinoma).[3]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin.[3][4]

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve the thioether pyridine in DMSO (stock). Prepare serial dilutions in culture medium (0.1 µM to 100 µM). Ensure final DMSO concentration is

    
    .
    
  • Incubation: Add 100 µL of drug solution to wells. Incubate for 48 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Solubilization: Remove medium carefully. Add 100 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for optimizing thioether pyridines based on observed biological data.

SAR_Logic Core Thioether Pyridine Scaffold Pos2 Position 2 (Linker) Core->Pos2 Pos3 Position 3 (Electronic) Core->Pos3 Pos4 Position 4 (Lipophilic) Core->Pos4 Mod_S S-Linker (Thioether) Pos2->Mod_S Preferred Mod_SO SO/SO2 (Sulfoxide/Sulfone) Pos2->Mod_SO Metabolite Sub_EWG EWG (-Cl, -NO2) Pos3->Sub_EWG Sub_EDG EDG (-OMe, -NH2) Pos4->Sub_EDG Effect_S High Lipophilicity CNS Penetration ROS Sensitive Mod_S->Effect_S Effect_SO High Polarity Improved Solubility Reduced BBB Permeability Mod_SO->Effect_SO Result_AntiMicro Enhanced Antimicrobial Activity (MIC < 1µg/mL) Sub_EWG->Result_AntiMicro + Lipophilicity Result_AntiCancer Enhanced Kinase Inhibition (VEGFR-2) Sub_EDG->Result_AntiCancer + H-Bonding

Figure 2: SAR Optimization Decision Tree. Position 2 thioether linkage is critical for lipophilicity, while electronic tuning at Position 3 dictates antimicrobial vs. anticancer selectivity.

References

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435.

  • El-Naggar, M., et al. (2018).[3] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459.[3]

  • Cabral, H., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Journal of Controlled Release.

  • Jachak, M. N., et al. (2007). Synthesis and biological activity of tetra substituted pyridine derivatives. ResearchGate.[5]

  • Mishra, C. B., et al. (2020). Thioethers: An Overview of Medicinal Chemistry and Anticancer Activity. Current Medicinal Chemistry.

  • Wikipedia Contributors. (2025). VEGFR-2 Inhibitor: Pyridine Derivatives.[3][6] Wikipedia.

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Safety Operating Guide

Proper Disposal Procedures: 4-(Methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Odor Management

4-(Methylthio)nicotinaldehyde (CAS: 25985-00-6) presents a dual challenge in laboratory management: chemical toxicity (irritant) and a potent, pervasive sulfurous odor ("stench"). Improper handling can trigger facility-wide odor complaints, leading to unnecessary evacuations or regulatory scrutiny.

Immediate Action Required:

  • Containment: All waste must be double-bagged and sealed immediately.

  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Labeling: Containers must carry a secondary "STENCH" warning label.

Chemical Profile & Hazard Identification

Understanding the functional groups is critical for safe disposal. This compound contains a pyridine ring , a reactive aldehyde , and a methylthio (sulfide) group.

PropertyDataOperational Implication
CAS Number 25985-00-6Unique identifier for waste manifests.
Formula C₇H₇NOSContains Sulfur and Nitrogen (NOx/SOx precursors upon incineration).
Physical State Solid (low melting point)May liquefy in warm storage; requires leak-proof secondary containment.
Hazards (GHS) H315, H319, H335Irritating to eyes, skin, and respiratory system.
Sensory HIGH STENCH Low odor threshold. Vapors travel through standard trash bags.
Reactivity Air Sensitive / OxidizableStore under inert gas. Incompatible with strong oxidizers.

Pre-Disposal Stabilization: The "Stench" Protocol

Expert Insight: The most common failure mode with thio-aldehydes is "passive diffusion." Standard polyethylene trash bags are permeable to sulfur vapors over time.

A. Solid Waste (Contaminated Gloves/Paper)[1][2][3]
  • Primary Containment: Place waste immediately into a heavy-duty, sealable Ziploc-style bag inside the fume hood.

  • Secondary Containment: Place the sealed bag into a screw-top jar (wide-mouth HDPE) or a secondary heat-sealed bag.

  • Adsorbent Addition: Add 1-2 tablespoons of activated carbon or vermiculite to the secondary container before sealing to capture fugitive vapors.

B. Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides). This will generate heat and potentially toxic SOx gases.

  • Stream: Pour into the Non-Halogenated Organic waste stream.

  • Vapor Lock: Ensure the waste container cap has a functional gasket. If the waste carboy is not full, keep the cap tight.

Decontamination of Glassware (Oxidation Method)

Trustworthiness Check: Simply washing with water is insufficient and will ruin sink plumbing with sulfur odors. Chemical oxidation is required to convert the smelly sulfide to a non-volatile sulfoxide/sulfone.

Reagent: Dilute Sodium Hypochlorite (10-15% Bleach Solution).

Protocol:

  • Setup: Perform all work in a functioning fume hood.

  • Soak: Immerse glassware in the dilute bleach solution.

  • Reaction: The hypochlorite oxidizes the sulfide (odor source) and the aldehyde.

    • Caution: This reaction is exothermic . Do not use concentrated bleach on neat (pure) chemical.

  • Duration: Allow to soak for 30-60 minutes.

  • Rinse: Rinse with copious water into the sink (only after odor is eliminated) or collect rinsate as aqueous waste depending on local regulations.

Disposal Workflow & Decision Tree

The following diagram illustrates the logical flow for categorizing and packaging this specific waste stream.

DisposalWorkflow Start Waste Generated: 4-(Methylthio)nicotinaldehyde TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Gloves, Tissues, Solids) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures) TypeCheck->LiquidWaste Glassware Contaminated Glassware TypeCheck->Glassware Bagging 1. Seal in Ziploc Bag 2. Add Activated Carbon SolidWaste->Bagging HaloCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidWaste->HaloCheck Bleach Soak in 10% Bleach (Fume Hood, 60 mins) Glassware->Bleach Overpack Place in Screw-Top Wide-Mouth Jar Bagging->Overpack SolidBin Dispose: Hazardous Solid Waste (Label: STENCH) Overpack->SolidBin No No HaloCheck->No Most Common Yes Yes HaloCheck->Yes NonHalo Stream: Non-Halogenated Organic Waste Halo Stream: Halogenated Organic Waste Rinse Rinse with Water Bleach->Rinse No->NonHalo Yes->Halo

Figure 1: Decision tree for segregation and packaging of thio-aldehyde waste to ensure odor control and regulatory compliance.[1]

Emergency Spill Response

Scenario: A 5g vial drops and shatters on the floor outside the hood.

  • Isolate: Immediately clear the area. The odor will be intense and may cause panic or nausea.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50g) or in a poorly ventilated area, respiratory protection (organic vapor cartridge) is recommended.

  • Control: Do NOT use water (it spreads the hydrophobic chemical).

  • Absorb: Cover the spill with Vermiculite or Activated Carbon . Carbon is preferred to mitigate the odor.

  • Clean: Scoop the absorbent into a jar or heavy bag. Wipe the surface with a 10% bleach solution to oxidize residual sulfides.

  • Disposal: Label the waste container as "Debris from Spill: 4-(Methylthio)nicotinaldehyde" and handle as hazardous solid waste.

References

  • European Chemicals Agency (ECHA). (2024). Substance Information: Nicotinaldehyde. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.